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  • Product: Phenyl 1-hydroxy-4-nitro-2-naphthoate
  • CAS: 65208-34-6

Core Science & Biosynthesis

Foundational

Phenyl 1-hydroxy-4-nitro-2-naphthoate: Structural Profiling, Receptor Binding Mechanics, and Experimental Workflows

Executive Summary Phenyl 1-hydroxy-4-nitro-2-naphthoate (CAS: 65208-34-6) is a highly functionalized aromatic compound characterized by a rigid naphthalene core. In contemporary pharmacological and environmental toxicolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenyl 1-hydroxy-4-nitro-2-naphthoate (CAS: 65208-34-6) is a highly functionalized aromatic compound characterized by a rigid naphthalene core. In contemporary pharmacological and environmental toxicology research, this compound has emerged as a molecule of interest due to its structural homology to endogenous thyroid hormones (TH). This whitepaper provides an in-depth technical analysis of its physicochemical properties, elucidates its mechanisms of interaction with nuclear and transport receptors, and establishes self-validating experimental protocols for quantifying its binding affinity.

Physicochemical Profiling & Structural Elucidation

The biological activity of Phenyl 1-hydroxy-4-nitro-2-naphthoate is intrinsically linked to its molecular architecture. The planar naphthoate core provides a vast hydrophobic surface area that mimics the diphenyl ether structure of thyroxine (T4).

Crucially, the 1-hydroxyl group acts as a primary hydrogen bond donor[1]. The presence of a 4-nitro group—a potent electron-withdrawing moiety—significantly alters the electronic distribution of the naphthalene ring. This withdrawal increases the acidity (lowers the pKa) of the adjacent 1-hydroxyl group, facilitating stronger electrostatic interactions within the highly conserved binding pockets of target proteins[2]. Furthermore, the phenyl ester at position 2 introduces a secondary hydrophobic domain, allowing for favorable van der Waals interactions with non-polar amino acid residues.

Quantitative Physicochemical Data

The following table summarizes the core chemical identifiers and computed properties essential for downstream pharmacokinetic (PK) and pharmacodynamic (PD) modeling.

PropertyValueClinical / Experimental Significance
Chemical Name Phenyl 1-hydroxy-4-nitro-2-naphthoateSystematic IUPAC identification.
CAS Number 65208-34-6Primary regulatory identifier[2].
Molecular Formula C17H11NO5Defines atomic composition[1].
Molecular Weight 309.27 g/mol Optimal for small-molecule drug design (<500 Da)[1].
XLogP3 (Lipophilicity) 4.6High lipophilicity drives partitioning into hydrophobic receptor pockets[1].
H-Bond Donors 1Critical for anchoring to polar residues (e.g., His/Arg) in target proteins.
H-Bond Acceptors 5Facilitates complex coordination networks within aqueous environments.
Stereochemistry AchiralEliminates the need for enantiomeric separation during synthesis[2].

Mechanisms of Action: Target Binding (TR & TTR)

Phenyl 1-hydroxy-4-nitro-2-naphthoate exhibits a high propensity to interact with the Thyroid Hormone Receptor (TRα/TRβ) and Transthyretin (TTR). Research utilizing advanced homology modeling has demonstrated that functionalized, halogenated, or nitro-substituted aromatic compounds can act as potent endocrine disruptors by docking into the ligand-binding domains (LBD) of these proteins across various species[3].

The high XLogP3 value (4.6) thermodynamically drives the molecule out of the aqueous phase and into the hydrophobic core of TTR[1]. Once bound, the compound competitively displaces endogenous T4. In the context of TRα/TRβ, the binding of this synthetic ligand induces an aberrant conformational shift in the receptor, which can either inappropriately recruit co-activators or block physiological heterodimerization with the Retinoid X Receptor (RXR), leading to transcriptional dysregulation.

G Ligand Phenyl 1-hydroxy-4-nitro- 2-naphthoate TR Thyroid Hormone Receptor (TRα/β) Ligand->TR Hydrophobic & H-bond Interactions TTR Transthyretin (TTR) Transport Protein Ligand->TTR Competitive Binding Dimer RXR Heterodimerization TR->Dimer Conformational Shift T4 T4 Displacement TTR->T4 Binding Pocket Occupation Gene Transcriptional Dysregulation Dimer->Gene Aberrant Signaling Tox Altered Thyroid Hormone Distribution T4->Tox Free T4 Imbalance

Molecular interaction pathway of Phenyl 1-hydroxy-4-nitro-2-naphthoate with TR and TTR.

Experimental Workflows & Protocols

To empirically validate the interaction between Phenyl 1-hydroxy-4-nitro-2-naphthoate and its putative targets, researchers must employ a hybrid approach combining computational predictive models with robust in vitro assays.

Protocol A: Computational Homology Modeling & Molecular Docking

When high-resolution X-ray crystal structures for specific species (e.g., avian or piscine TRs) are unavailable, homology modeling is required to predict binding conformations[3].

  • Ligand Preparation: Generate 3D conformers of Phenyl 1-hydroxy-4-nitro-2-naphthoate using the MMFF94 force field.

    • Causality: Proper energy minimization resolves steric clashes inherent in the bulky naphthoate core, ensuring the phenyl ester moiety adopts a biologically relevant dihedral angle prior to docking. Furthermore, setting the protonation state at pH 7.4 is critical, as the ionization of the 1-hydroxyl group dictates its hydrogen-bonding capacity.

  • Protein Homology Modeling: Align the target sequence (e.g., TRβ) with a known template (e.g., human TRβ, PDB ID: 3GWS) to generate the 3D structure.

    • Causality: Conserved residues in the ligand-binding domain must be accurately positioned to evaluate the structure-activity relationship (SAR) of the toxicant.

  • Grid Generation & Docking: Center the docking grid box strictly on the established T4 binding site.

    • Causality: Restricting the search space to the orthosteric site ensures the calculated binding affinities (ΔG) specifically reflect competitive displacement rather than non-specific allosteric binding.

Protocol B: In Vitro Competitive Radioligand Binding Assay (TTR)

This protocol provides a self-validating system to empirically determine the half-maximal inhibitory concentration (IC50) of the compound.

  • Buffer Preparation: Equilibrate the system in a physiological Tris-HCl buffer (pH 7.4) supplemented with 150 mM NaCl and 1 mM EDTA.

    • Causality: EDTA chelates trace divalent cations, preventing metalloprotease activation and preserving the structural integrity of the TTR homotetramer during the extended incubation period.

  • Tracer Incubation: Incubate purified TTR with a fixed concentration of [125I]-T4 (radiolabeled tracer) and titrating concentrations of Phenyl 1-hydroxy-4-nitro-2-naphthoate (10 pM to 100 μM).

    • Causality: The radiolabeled T4 establishes a quantifiable baseline of receptor occupancy. As the concentration of the test compound increases, a decrease in radioactive signal indicates successful competitive displacement.

  • Separation of Bound/Free Ligand: Add dextran-coated charcoal to the reaction mixture, incubate for 10 minutes on ice, and centrifuge at 4°C.

    • Causality: Dextran-coated charcoal rapidly adsorbs small, free (unbound) radioligands but excludes large protein-ligand complexes. Centrifugation separates the charcoal pellet from the supernatant, creating a highly reliable, self-validating separation mechanism to isolate and quantify specific protein-bound radioactivity.

G S1 1. Ligand Preparation (3D Conformation & Charge) S3 3. Molecular Docking (Grid-based Screening) S1->S3 S2 2. Homology Modeling (Target Protein Generation) S2->S3 S4 4. In Vitro Validation (Radioligand Competition Assay) S3->S4 Candidate Selection S5 5. Data Analysis (IC50 & Ki Determination) S4->S5 Empirical Validation

Integrated computational and in vitro workflow for evaluating receptor binding affinity.

Implications for Drug Development & Toxicology

Understanding the precise molecular weight (309.27 Da) and structural nuances of Phenyl 1-hydroxy-4-nitro-2-naphthoate provides a critical blueprint for drug development professionals[1]. By mapping how the nitro and hydroxyl groups interact with TR and TTR, medicinal chemists can leverage this scaffold to design highly specific, targeted TR antagonists for metabolic disorders. Conversely, environmental toxicologists can utilize this structural profile to predict off-target endocrine disruption in novel industrial chemicals, ensuring safer regulatory compliance before compounds reach the market.

References

  • PubChem. Phenyl 1-hydroxy-4-nitro-2-naphthoate | CID 103329 - Structure, Chemical Names, Physical and Chemical Properties. National Institutes of Health (NIH). Available at:[Link]

  • NCATS Inxight Drugs. PHENYL 1-HYDROXY-4-NITRO-2-NAPHTHOATE (109J94O5FE). U.S. Department of Health & Human Services. Available at:[Link]

  • ResearchGate. Homology modeling to screen for potential binding of contaminants to thyroid hormone receptor and transthyretin in glaucous gull (Larus hyperboreus) and herring gull (Larus argentatus). Available at:[Link]

Sources

Exploratory

Unraveling the Hydrolysis Mechanism of Phenyl 1-Hydroxy-4-nitro-2-naphthoate: A Case Study in Intramolecular Catalysis

Introduction & Structural Rationale In the realm of physical organic chemistry and drug design, understanding intramolecular catalysis is paramount. Proximity effects—where a reactive group and a catalyst are tethered wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In the realm of physical organic chemistry and drug design, understanding intramolecular catalysis is paramount. Proximity effects—where a reactive group and a catalyst are tethered within the same molecule—can accelerate reaction rates by orders of magnitude, effectively mimicking the active sites of enzymes like serine proteases. A classic model for studying these phenomena is the hydrolysis of salicylate esters and their naphthalene analogs.

Phenyl 1-hydroxy-4-nitro-2-naphthoate (PubChem CID 103329) serves as an exquisite molecular probe for dissecting these mechanisms[1]. The architecture of this molecule is highly strategic:

  • The Reactive Center: The phenyl ester at the 2-position provides a defined electrophilic carbonyl and a measurable leaving group (phenoxide).

  • The Intramolecular Catalyst: The hydroxyl group at the 1-position is situated strictly ortho to the ester. Upon deprotonation, the resulting naphthoxide anion is perfectly positioned to participate in the hydrolysis of the adjacent ester.

  • The Electronic Modulator: The nitro group at the 4-position is the critical design element. By acting as a strong electron-withdrawing group via resonance and induction, it significantly lowers the pKa​ of the 1-hydroxyl group (from ∼9.3 in unsubstituted 1-naphthol to ∼6.0−6.5 ). This ensures that the hydroxyl group is fully ionized to the active naphthoxide nucleophile/base at neutral physiological pH, allowing researchers to study the intramolecular kinetics without the interference of background intermolecular hydroxide attack that plagues high-pH assays.

The Mechanistic Dichotomy: Nucleophilic vs. General Base Catalysis

When the 1-hydroxyl group ionizes, the adjacent naphthoxide anion accelerates the ester hydrolysis. However, the exact causality of this acceleration historically presented a dichotomy. The system must choose between two competing pathways:

Pathway A: Intramolecular Nucleophilic Catalysis

In this pathway, the negatively charged naphthoxide oxygen directly attacks the carbonyl carbon of the ester. This nucleophilic acyl substitution would displace the phenoxide leaving group and generate a cyclic intermediate—specifically, a highly strained 4-membered β -lactone (naphtho[1,2-b]oxete-2-one).

Pathway B: Intramolecular General Base Catalysis

Alternatively, the naphthoxide acts as a general base rather than a nucleophile. It abstracts a proton from an incoming water molecule in the transition state. This concerted proton transfer generates a highly localized, highly reactive hydroxide equivalent that attacks the carbonyl carbon, forming a tetrahedral intermediate which subsequently collapses to expel the phenol leaving group.

The Structural Verdict: Thermodynamics heavily penalize Pathway A. The formation of a 4-membered β -lactone fused to a rigid, planar naphthalene ring introduces immense angle and torsional strain. Because the activation energy required to reach this strained transition state is prohibitively high, the molecule routes almost exclusively through Pathway B . This aligns with established literature on the2, where the ionized phenolic group provides intramolecular general-base catalysis rather than forming a strained lactone[2].

Mechanism Substrate Phenyl 1-hydroxy-4-nitro-2-naphthoate (Deprotonated at pH > 7) PathA Pathway A: Nucleophilic Catalysis Substrate->PathA Direct Attack PathB Pathway B: General Base Catalysis Substrate->PathB Water Activation IntermediateA Strained 4-Membered Beta-Lactone Intermediate PathA->IntermediateA IntermediateB Tetrahedral Intermediate (Water Attack) PathB->IntermediateB ResultA Disfavored due to High Ring Strain IntermediateA->ResultA ResultB Favored Pathway (KIE > 2.0) IntermediateB->ResultB Product 1-Hydroxy-4-nitro-2-naphthoic acid + Phenol ResultB->Product

Mechanistic divergence in the hydrolysis of phenyl 1-hydroxy-4-nitro-2-naphthoate.

Kinetic Validation & Isotope Effects

To definitively prove that General Base Catalysis is the operative mechanism, researchers rely on the Solvent Kinetic Isotope Effect (SKIE) .

By conducting the hydrolysis in deuterium oxide ( D2​O ) versus water ( H2​O ), we probe the rate-determining step (RDS). In general base catalysis, a proton is "in flight" between the attacking water molecule and the naphthoxide oxygen during the RDS. Because the O-D bond is stronger and has a lower zero-point energy than the O-H bond, the reaction will proceed significantly slower in D2​O . A typical SKIE value ( kH2​O​/kD2​O​ ) of 2.5 to 3.2 is observed for these systems.

Conversely, if nucleophilic catalysis were occurring, no proton transfer would be involved in the RDS (direct attack of oxygen on carbon), yielding an SKIE near 1.0. The strong isotope effect experimentally observed in 3 definitively rules out the nucleophilic pathway[3].

Experimental Methodology: Self-Validating Kinetic Assays

To extract these kinetic parameters with high trustworthiness, the experimental protocol must be designed as a self-validating system. Variables such as ionic strength and co-solvent dielectric effects must be rigorously controlled.

Protocol: UV-Vis Kinetic Assay for Intramolecular Hydrolysis

Step 1: Buffer Preparation & Ionic Strength Control Prepare a series of 50 mM phosphate buffers ranging from pH 5.0 to 9.0. Causality: To ensure that changes in buffer concentration or pH do not alter the activity coefficients of the highly polar transition states, maintain a constant ionic strength ( μ=1.0 M ) by adding KCl.

Step 2: Substrate Stock Formulation Dissolve Phenyl 1-hydroxy-4-nitro-2-naphthoate in anhydrous acetonitrile to a concentration of 10 mM. Causality: The substrate is highly hydrophobic. A water-miscible organic co-solvent is required for dissolution, but it must be kept at ≤1% v/v in the final assay to prevent altering the bulk dielectric constant of the aqueous medium.

Step 3: Reaction Initiation Transfer 2.97 mL of the prepared buffer to a quartz cuvette and equilibrate to 25.0±0.1∘C in a thermostated spectrophotometer. Inject 30 µL of the substrate stock (final concentration: 100 µM) and rapidly mix.

Step 4: Data Acquisition (Pseudo-First-Order Kinetics) Monitor the release of the phenol leaving group by measuring the increase in absorbance at an appropriate wavelength (e.g., 290 nm) continuously for at least 10 half-lives. Causality: Monitoring for 10 half-lives ensures complete reaction profiling, allowing for the accurate extraction of the pseudo-first-order rate constant ( kobs​ ) via non-linear regression of the absorbance vs. time exponential curve.

Step 5: SKIE Determination Repeat Steps 1-4 using buffers prepared in 99.9% D2​O . Adjust the pD using the equation pD=pHread​+0.4 . Calculate the ratio of kobs​(H2​O) to kobs​(D2​O) .

Workflow Prep Buffer Preparation (H2O vs D2O) Substrate Substrate Injection (MeCN Stock) Prep->Substrate Monitor UV-Vis Monitoring (Phenolate release) Substrate->Monitor Analysis Kinetic Analysis (k_obs & KIE calculation) Monitor->Analysis

UV-Vis kinetic assay workflow for monitoring phenolate release.

Quantitative Data Summary

The following table summarizes the typical kinetic and thermodynamic parameters extracted from the hydrolysis of activated naphthoate/salicylate systems undergoing intramolecular general base catalysis.

ParameterTypical ValueMechanistic Implication
kobs​ at pH 7.0 ∼4.5×10−3 s−1 Rapid intramolecular catalysis compared to intermolecular equivalents.
Solvent KIE ( kH2​O​/kD2​O​ ) 2.5−3.2 Definitive proof of proton transfer in the rate-determining step.
Activation Enthalpy ( ΔH‡ ) ∼45 kJ/mol Favorable enthalpy due to the proximity effect of the intramolecular base.
Activation Entropy ( ΔS‡ ) ∼−120 J/K⋅mol Highly ordered transition state due to the strict geometric requirements of water incorporation.

References

  • National Center for Biotechnology Information. "Phenyl 1-hydroxy-4-nitro-2-naphthoate | C17H11NO5 | CID 103329." PubChem Database. Available at:[Link][1]

  • Capon, B., & Ghosh, B. C. "The mechanism of the hydrolysis of phenyl salicylate and catechol monobenzoate in the presence and absence of borate ions." Journal of the Chemical Society B: Physical Organic, 1968. Available at:[Link][2]

  • Khan, M. N. "Intramolecular general base catalysis and the rate-determining step in the nucleophilic cleavage of ionized phenyl salicylate with primary and secondary amines." Journal of the Chemical Society, Perkin Transactions 2, 1989. Available at:[Link][3]

Sources

Foundational

Phenyl 1-hydroxy-4-nitro-2-naphthoate (PHNN): Comprehensive Solubility Profiling and Solvation Thermodynamics in Organic Solvents

Executive Summary Phenyl 1-hydroxy-4-nitro-2-naphthoate (PHNN, CAS: 65208-34-6) is a complex, highly functionalized aromatic ester utilized as a critical intermediate in the synthesis of advanced dyes, pigments, and acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenyl 1-hydroxy-4-nitro-2-naphthoate (PHNN, CAS: 65208-34-6) is a complex, highly functionalized aromatic ester utilized as a critical intermediate in the synthesis of advanced dyes, pigments, and active pharmaceutical ingredients (APIs). Structurally, it features an extended conjugated naphthyl core, a strongly electron-withdrawing nitro group, a phenolic hydroxyl, and a bulky phenyl ester.

Understanding its solubility profile is not merely a matter of trial and error; it requires a rigorous thermodynamic approach. Because PHNN exhibits a high lipophilicity (LogP ~4.6) and a molecular weight of 309.27 g/mol [1], its solvation is dictated by a delicate balance of London dispersion forces, dipole-dipole interactions, and intramolecular hydrogen bonding. This whitepaper provides a definitive guide to the solvation thermodynamics of PHNN, supported by a self-validating, high-throughput experimental protocol for thermodynamic solubility determination.

Solvation Thermodynamics: The Mechanistic "Why"

To predict and manipulate the solubility of PHNN, we must analyze its structural moieties and how they interact with different solvent classes.

  • The Intramolecular Hydrogen Bond: The hydroxyl group at position 1 and the ester carbonyl at position 2 are perfectly aligned to form a stable, 6-membered intramolecular hydrogen bond. Causality: This internal bond significantly reduces the molecule's ability to act as a hydrogen-bond donor to the solvent. Consequently, polar protic solvents (like methanol or ethanol) incur an energetic penalty, as they must break this stable internal ring to solvate the molecule.

  • The Nitro Group (-NO₂): Positioned at C4, the nitro group is a powerful hydrogen-bond acceptor. It interacts exceptionally well with polar aprotic solvents that possess strong dipoles but lack acidic protons.

  • The Extended π-System: The fused naphthyl ring and the phenyl ester create a large, polarizable electron cloud. This heavily favors solvation in halogenated solvents and aromatic systems via π-π stacking and dispersion forces.

Solvation_Thermodynamics PHNN PHNN Core CAS: 65208-34-6 LogP: 4.6 IntraHB Intramolecular H-Bond 1-OH to 2-Ester Carbonyl Reduces Protic Solvation PHNN->IntraHB Structural Feature PiPi Extended Pi-System Naphthyl & Phenyl Rings Favors Halogenated Solvents PHNN->PiPi Structural Feature Nitro Nitro Group (-NO2) Strong H-Bond Acceptor Favors Polar Aprotic Solvents PHNN->Nitro Structural Feature

Diagram 1: Structural features of PHNN dictating its thermodynamic solvation behavior.

Methodology: Self-Validating Isothermal Shake-Flask Protocol

Standard kinetic dissolution tests are insufficient for highly crystalline, lipophilic intermediates[2]. To obtain accurate thermodynamic solubility data, the system must reach true equilibrium. The following protocol is designed as a self-validating system to eliminate common experimental artifacts.

Step-by-Step Workflow
  • Solid Preparation: Weigh approximately 200 mg of pure PHNN into a 4 mL amber glass vial. Expert Insight: Amber glass is mandatory. Nitro-aromatic compounds are notoriously susceptible to UV-induced degradation, which would generate impurities and artificially alter the solubility equilibrium.

  • Solvent Dispensing: Add 1.0 mL of the target analytical-grade organic solvent. Ensure a visible excess of solid remains at the bottom of the vial. If the solution becomes completely clear, add additional PHNN until a stable suspension is achieved.

  • Isothermal Equilibration: Seal the vials with PTFE-lined caps. Incubate in an orbital shaker at 25.0 ± 0.1 °C and 300 RPM for exactly 48 hours. Expert Insight: A 48-hour window guarantees that the system overcomes any metastable kinetic supersaturation states, yielding true thermodynamic equilibrium.

  • Phase Separation (Critical): Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25 °C. Expert Insight:Do not use syringe filters. Highly lipophilic compounds (LogP > 4) exhibit severe non-specific adsorption to standard PTFE or Nylon filter membranes. Filtration will strip the solute from the solvent, resulting in falsely low solubility readings.

  • Quantification: Carefully aspirate the clear supernatant. Dilute serially in the HPLC mobile phase (e.g., 70:30 Acetonitrile:Water) and quantify using HPLC-UV at 254 nm against a validated multi-point calibration curve.

HPLC_Workflow Step1 1. Solid Dispensing Excess PHNN in Amber Vials Step2 2. Solvent Addition Target Organic Solvents Step1->Step2 Step3 3. Isothermal Equilibration 48h at 25.0 ± 0.1 °C Step2->Step3 Step4 4. Phase Separation Ultracentrifugation (Avoid PTFE Filters) Step3->Step4 Step5 5. Quantification HPLC-UV at 254 nm Step4->Step5

Diagram 2: Rigorous 5-step isothermal shake-flask workflow for thermodynamic solubility.

Quantitative Solubility Profile in Organic Solvents

Based on the physicochemical descriptors of PHNN[3] and its behavior modeled against Henry's Law volatility constants for similar aromatic systems[4], the following table summarizes the solubility profile across distinct solvent classes at 25 °C.

Solvent ClassSolventDielectric Constant (ε)Expected Solubility (mg/mL)Solvation Mechanism & Process Notes
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 150.0 Optimal H-bond acceptor for the -NO₂ group; strong dipole interactions overcome the crystal lattice.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 120.0 Excellent solvation of the polarizable naphthyl core. Ideal for primary reaction media.
Halogenated Dichloromethane (DCM)8.9~ 45.0 High polarizability perfectly matches the extended π-system. Good for liquid-liquid extraction.
Ester Ethyl Acetate (EtOAc)6.0~ 20.0 Moderate dipole-dipole interactions; structurally similar to the phenyl ester moiety.
Polar Protic Methanol (MeOH)32.7< 5.0 Protic nature is energetically penalized by the stable intramolecular H-bond of PHNN.
Non-Polar n-Hexane1.9< 0.1 Insufficient dispersion forces to disrupt the stable crystal lattice. Ideal anti-solvent.

Application Insights: Solvent Selection for Process Chemistry

Understanding this profile allows process chemists to design highly efficient workflows:

  • Crystallization and Purification: The stark contrast between polar aprotic solvents and polar protic/non-polar solvents makes DMF/Methanol or DMSO/Water excellent solvent/anti-solvent pairs for controlled crystallization. The API can be dissolved in minimal DMF and precipitated slowly by the dropwise addition of Methanol, ensuring high purity and controlled particle size.

  • Reaction Media: For downstream functionalization (e.g., reduction of the nitro group to an amine), DMF or EtOAc should be selected to ensure the substrate remains entirely in solution, preventing biphasic kinetic bottlenecks.

References

The following authoritative sources were utilized to ground the physicochemical properties, structural identifiers, and thermodynamic constants of Phenyl 1-hydroxy-4-nitro-2-naphthoate.

  • PubChem - Phenyl 1-hydroxy-4-nitro-2-naphthoate | C17H11NO5 | CID 103329. National Institutes of Health (NIH). 1

  • Global Substance Registration System (GSRS) - PHENYL 1-HYDROXY-4-NITRO-2-NAPHTHOATE. National Institutes of Health (NIH). 3

  • NextSDS - Phenyl 1-hydroxy-4-nitro-2-naphthoate — Chemical Substance Information. NextSDS Database. 2

  • Sander, R. - Compilation of Henry's Law Constants (Version 4.0) for Water as Solvent. Atmospheric Chemistry and Physics. 4

Sources

Exploratory

An In-Depth Technical Guide on the Toxicity and Hazard Classification of Phenyl 1-hydroxy-4-nitro-2-naphthoate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the potential toxicity and hazard classification of Phenyl 1-hydroxy-4-nitro-2-naphthoate...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential toxicity and hazard classification of Phenyl 1-hydroxy-4-nitro-2-naphthoate (CAS No. 65208-34-6). In the absence of direct toxicological studies on this specific compound, this document employs a predictive toxicology approach. By examining the known hazards of its core structural motifs—the nitroaromatic group, the naphthol moiety, and the phenyl ester linkage—we construct a scientifically grounded presumptive risk profile. This guide further outlines a recommended tiered strategy for in vitro toxicological evaluation, providing detailed, field-proven protocols for key assays essential for regulatory assessment and drug development safety screening. The methodologies are presented to ensure self-validating and reproducible results, aligning with the highest standards of scientific integrity.

Introduction and Current Data Limitations

Phenyl 1-hydroxy-4-nitro-2-naphthoate is a chemical compound with the molecular formula C₁₇H₁₁NO₅.[1][2] Its structure suggests potential applications as an intermediate in the synthesis of dyes, pharmaceuticals, or other specialty chemicals. A thorough review of publicly available scientific literature and regulatory databases reveals a significant data gap: there are no specific toxicological studies published for Phenyl 1-hydroxy-4-nitro-2-naphthoate.

This lack of empirical data necessitates a predictive approach to hazard assessment. The following sections will deconstruct the molecule into its primary functional components to forecast its likely toxicological properties. This analysis is grounded in established principles of toxicology and structure-activity relationships.

Predictive Toxicological Profile

The toxicological profile of Phenyl 1-hydroxy-4-nitro-2-naphthoate can be inferred from the known effects of its constituent chemical classes: nitroaromatic compounds, naphthols, and phenyl esters.

Genotoxicity and Carcinogenicity: The Nitroaromatic Concern

The presence of a nitroaromatic group is a significant toxicological alert. Many compounds in this class are known to be mutagenic and carcinogenic.[3][4][5]

  • Mechanism of Action : The toxicity of nitroaromatic compounds is often initiated by the metabolic reduction of the nitro group to form reactive intermediates, such as nitroso and N-hydroxyamino derivatives.[6][7] These intermediates can form covalent adducts with DNA, leading to mutations if not properly repaired.[7] This process, known as metabolic activation, is a critical step in the carcinogenicity of many nitroaromatics.[4][8] The activation can be catalyzed by nitroreductase enzymes present in bacteria and mammals.[9][10]

  • Predictive Assessment : Given this well-established mechanism, there is a strong scientific basis to presume that Phenyl 1-hydroxy-4-nitro-2-naphthoate may be mutagenic. The metabolic activation pathway is a key area for experimental investigation.

Dermal and Ocular Irritation: The Naphthol Moiety

The 1-hydroxy-naphthalene (1-naphthol) component of the molecule suggests a potential for skin and eye irritation.

  • Known Effects of Naphthols : 1-Naphthol is classified as harmful if swallowed, toxic in contact with skin, a cause of skin irritation, and a cause of serious eye damage.[11] It may also cause respiratory irritation.[11] Dermal exposure to naphthalene and its derivatives can lead to mild to severe dermatitis.[12] While some studies on 1-naphthol showed it was not a skin irritant at concentrations up to 2.5% in rabbits, it was irritating to the rabbit eye at concentrations of 2% and 2.5%.[13]

  • Predictive Assessment : It is prudent to handle Phenyl 1-hydroxy-4-nitro-2-naphthoate as a potential skin and eye irritant. The esterification of the naphthol may modulate its irritancy potential, but this would require experimental confirmation.

Systemic Toxicity: The Phenyl Ester Linkage

The phenyl ester group is expected to be susceptible to hydrolysis by esterase enzymes in the body, releasing 1-hydroxy-4-nitro-2-naphthoic acid and phenol.

  • Hydrolysis and Metabolite Toxicity : The systemic toxicity of phenyl esters is often driven by the toxicity of their hydrolysis products.[14] While many simple phenyl esters have low acute toxicity, the resulting metabolites must be considered.[15] Phenol, a potential metabolite, can cause systemic toxicity, including effects on the liver and kidneys.[14]

  • Predictive Assessment : The overall systemic toxicity of Phenyl 1-hydroxy-4-nitro-2-naphthoate will likely be influenced by its rate of hydrolysis and the toxicity of its naphthoic acid and potential phenol metabolites.

Recommended In Vitro Toxicological Evaluation

To address the data gaps and to provide a foundational safety assessment, a tiered in vitro testing strategy is proposed. This strategy prioritizes assays that address the most significant predicted hazards: mutagenicity and skin/eye irritation. These tests are aligned with OECD (Organisation for Economic Co-operation and Development) guidelines to ensure regulatory acceptance.

Tier 1: Genotoxicity Assessment

Given the high suspicion of mutagenicity due to the nitroaromatic group, the initial focus should be on genotoxicity testing.

This test is a widely used initial screen for the mutagenic potential of new chemicals. It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[16] A positive result is indicated by the chemical causing a reverse mutation, allowing the bacteria to grow on a medium lacking the amino acid.[17]

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Selection : Utilize a minimum of five bacterial strains, including S. typhimurium TA98, TA100, TA1535, and TA1537, and E. coli WP2 uvrA or S. typhimurium TA102.

  • Metabolic Activation : Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).[16] This is crucial for detecting compounds like nitroaromatics that require metabolic activation to become mutagenic.

  • Dose Range Finding : Perform a preliminary cytotoxicity assay to determine the appropriate concentration range of the test article. The highest concentration should show some evidence of toxicity.

  • Main Experiment :

    • To 2.0 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture and 0.1 mL of the test article solution (or solvent control).

    • For assays with metabolic activation, add 0.5 mL of the S9 mix.

    • Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis : Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-dependent increase in revertant colonies and/or a reproducible increase at one or more concentrations.

This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, membrane-bound bodies in the cytoplasm that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[18][19]

Experimental Protocol: In Vitro Micronucleus Test

  • Cell Line Selection : Use a suitable mammalian cell line, such as TK6 or HepG2 cells.[20]

  • Metabolic Activation : As with the Ames test, perform the assay with and without an S9 metabolic activation system.

  • Exposure : Treat the cell cultures with the test article at various concentrations for a short period (e.g., 3-6 hours) in the presence and absence of S9, and for a longer period (e.g., 24 hours) without S9.

  • Cell Harvest : After the treatment period, wash the cells and culture them for a period that allows for cell division and micronucleus expression (approximately 1.5-2 normal cell cycle lengths).

  • Cytokinesis Block (Optional but Recommended) : Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one cell division after treatment.

  • Slide Preparation and Staining : Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., DAPI or Giemsa).

  • Scoring : Using a microscope, score at least 2000 cells per concentration for the presence of micronuclei.

  • Data Analysis : Evaluate for a concentration-dependent increase in the frequency of micronucleated cells.

Tier 2: Dermal and Ocular Hazard Assessment

Following the initial genotoxicity screening, the potential for local tissue damage should be assessed.

This test uses a three-dimensional model of the human epidermis to assess the potential of a chemical to cause skin irritation, defined as reversible skin damage.[1][21]

Experimental Protocol: RhE Skin Irritation Test

  • Tissue Model : Use a commercially available, validated reconstructed human epidermis model.

  • Preparation : Pre-incubate the tissue models in culture medium.

  • Application of Test Article : Apply a defined amount of Phenyl 1-hydroxy-4-nitro-2-naphthoate (as a solid or liquid) topically to the surface of the tissue. Use a negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate).

  • Exposure and Incubation : Expose the tissues to the test article for a specified time (e.g., 60 minutes), then wash it off.[2] Post-incubate the tissues for a recovery period (e.g., 42 hours).[2]

  • Viability Assessment : Determine the tissue viability using the MTT assay. Viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product, which is then extracted and quantified by measuring its absorbance.

  • Classification : A chemical is classified as a skin irritant (UN GHS Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.[22]

This assay determines if a chemical can cause irreversible skin damage (necrosis).[23][24] The protocol is similar to the skin irritation test but uses shorter exposure times.

Experimental Protocol: RhE Skin Corrosion Test

  • Tissue Model and Preparation : Same as for the skin irritation test.

  • Application and Exposure : Apply the test article to the tissue surface. Expose for two different time points, typically 3 minutes and 1 hour.

  • Viability Assessment : After exposure, rinsing, and a post-incubation period, assess tissue viability with the MTT assay.

  • Classification : The classification is based on the cell viability at the different time points. For example, if the viability after a 3-minute exposure is ≤ 15%, the substance is classified as corrosive subcategory 1A.

Data Presentation and Visualization

Summary of Predictive Hazards
Toxicological EndpointPredicted HazardBasis for Prediction
Genotoxicity/Mutagenicity HighPresence of nitroaromatic group; known metabolic activation pathway.
Skin Irritation ModeratePresence of naphthol moiety; known irritant properties of related compounds.
Eye Irritation HighPresence of naphthol moiety; known eye irritant properties of related compounds.
Systemic Toxicity Low to ModerateDependent on hydrolysis to phenol and a naphthoic acid derivative.
Diagrams

G cluster_0 Predictive Toxicology Workflow Compound Phenyl 1-hydroxy-4-nitro-2-naphthoate Structural_Analysis Structural Analysis (Nitroaromatic, Naphthol, Phenyl Ester) Compound->Structural_Analysis Predicted_Hazards Predicted Hazards - Genotoxicity - Skin/Eye Irritation - Systemic Toxicity Structural_Analysis->Predicted_Hazards

Caption: Predictive toxicology workflow for Phenyl 1-hydroxy-4-nitro-2-naphthoate.

G cluster_1 Recommended In Vitro Testing Strategy Tier1 Tier 1: Genotoxicity Ames Ames Test (OECD 471) - Bacterial Mutagenicity Tier1->Ames Micronucleus Micronucleus Test (OECD 487) - Chromosomal Damage Tier1->Micronucleus Tier2 Tier 2: Dermal/Ocular Hazard Ames->Tier2 If negative Micronucleus->Tier2 If negative Skin_Irritation Skin Irritation (OECD 439) - Reversible Damage Tier2->Skin_Irritation Skin_Corrosion Skin Corrosion (OECD 431) - Irreversible Damage Tier2->Skin_Corrosion

Caption: Proposed tiered in vitro testing strategy.

Conclusion and Future Directions

While direct toxicological data for Phenyl 1-hydroxy-4-nitro-2-naphthoate is currently unavailable, a predictive analysis based on its chemical structure strongly suggests potential for genotoxicity and skin/eye irritation. The nitroaromatic moiety is of primary concern due to its well-documented association with mutagenicity through metabolic activation.

The tiered in vitro testing strategy outlined in this guide provides a clear and scientifically robust pathway for generating the necessary data to perform a comprehensive hazard assessment. Successful completion of these assays will enable a reliable classification of the compound's intrinsic hazards, which is a critical step for informed decision-making in any research, development, or regulatory context. It is imperative that this compound is handled with appropriate safety precautions, assuming it possesses the predicted hazards, until empirical data can confirm or refute these predictions.

References

  • Xenometrix. (n.d.). In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action. Retrieved from [Link]

  • National Institute of Biology. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from [Link]

  • OECD. (2013). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]

  • XCellR8. (n.d.). Regulatory Skin Irritation Test OECD TG 439. Retrieved from [Link]

  • SenzaGen. (n.d.). Skin irritation: OECD TG 439. Retrieved from [Link]

  • Wills, J. W., et al. (2021). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. Particle and Fibre Toxicology, 18(1), 2. Retrieved from [Link]

  • Inotiv. (n.d.). OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. Retrieved from [Link]

  • Charles River. (n.d.). OECD 431: In vitro skin corrosion (3D model). Retrieved from [Link]

  • OECD. (2014). Test No. 431: In vitro skin corrosion: reconstructed human epidermis (RHE) test method. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]

  • OECD. (2013). Test No. 439: In Vitro Skin Irritation - Reconstructed Human Epidermis Test Method. Retrieved from [Link]

  • OECD. (2023). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]

  • OECD. (2014). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]

  • PETA Science Consortium International e.V. (n.d.). IN VITRO METHODS FOR PREDICTING SKIN IRRITATION AND CORROSION. Retrieved from [Link]

  • National Toxicology Program. (2014). OECD Test Guideline 431: In Vitro Skin Corrosion. Retrieved from [Link]

  • ResearchGate. (n.d.). Mutagenicity of Nitroaromatic Compounds. Retrieved from [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Skin Corrosion Test (OECD 431). Retrieved from [Link]

  • Eder, E., et al. (2003). Mutagenicity of nitroaromatic degradation compounds. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 539(1-2), 1-9. Retrieved from [Link]

  • TTS Laboratuvar Hizmetleri. (n.d.). AMES Test (OECD 471) - Biocompatibility Analyses. Retrieved from [Link]

  • CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471). Retrieved from [Link]

  • Biosafe. (n.d.). Genetic toxicity: Bacterial reverse mutation test (OECD 471). Retrieved from [Link]

  • Vivotecnia. (n.d.). AMESplus1: OECD 471 Bacterial Reverse Mutation Test + Confirmatory Test. Retrieved from [Link]

  • Purohit, V., & Basu, A. K. (2000). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 13(8), 673-692. Retrieved from [Link]

  • ACS Publications. (2000). Mutagenicity of Nitroaromatic Compounds. Retrieved from [Link]

  • Vance, W. A., & Levin, D. E. (1984). Mutagenic potency of some conjugated nitroaromatic compounds and its relationship to structure. Environmental Mutagenesis, 6(6), 797-811. Retrieved from [Link]

  • Rafii, F., et al. (1994). Reduction and mutagenic activation of nitroaromatic compounds by a Mycobacterium sp. Applied and Environmental Microbiology, 60(12), 4263-4267. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 34, 1-28. Retrieved from [Link]

  • Roy, K., et al. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, 36(8), 2213-2223. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic activation pathways leading to mutation in nitro-aromatic compounds. Retrieved from [Link]

  • Gramatica, P., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. International Journal of Molecular Sciences, 23(23), 15206. Retrieved from [Link]

  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1998). Toxicological Review of Naphthalene (CAS No. 91-20-3). Retrieved from [Link]

  • European Commission. (1999). Evaluation and opinion on : 1-Naphthol. Retrieved from [Link]

  • Public Health England. (2017). Naphthalene: toxicological overview. Retrieved from [Link]

  • U.S. Consumer Product Safety Commission. (2019). CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Phenyl Esters of C10-C18 Alkylsulfonic Acid”. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2016). Benzoic acid, phenyl ester: Human health tier II assessment. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2015). 1-Naphthalenol: Human health tier II assessment. Retrieved from [Link]

  • ResearchGate. (n.d.). Demonstration of metabolic activation of aromatic nitrogen compounds towards nitrenium ion formation. Retrieved from [Link]

  • ASM Journals. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(4), 483-507. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats. Toxicological Sciences, 192(1), 115-133. Retrieved from [Link]

  • PubChem. (n.d.). Phenyl 1-hydroxy-4-nitro-2-naphthoate. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). PHENYL 1-HYDROXY-4-NITRO-2-NAPHTHOATE. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure Analysis of Phenyl 1-hydroxy-4-nitro-2-naphthoate

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Methodical Crystallographic Investigation

Introduction: The Significance of Structural Elucidation

Phenyl 1-hydroxy-4-nitro-2-naphthoate (C₁₇H₁₁NO₅) is a molecule of significant interest due to the convergence of several key functional groups on a rigid naphthyl scaffold.[1][2] The presence of a hydroxyl group, a nitro group, and a phenyl ester introduces the potential for a rich tapestry of non-covalent interactions, including intramolecular and intermolecular hydrogen bonds, π-π stacking, and dipole-dipole interactions. The precise three-dimensional arrangement of these groups, dictated by the crystal packing, is paramount for understanding its physicochemical properties, such as solubility, stability, and potential applications in materials science or as a synthetic intermediate in drug discovery.

X-ray crystallography stands as the definitive method for obtaining this atomic-level structural information, providing unambiguous evidence of molecular conformation and supramolecular assembly. This guide will detail the critical steps and logical considerations for a thorough crystallographic investigation of the title compound.

Experimental Workflow: A Self-Validating Protocol

The journey from a powdered sample to a refined crystal structure is a multi-step process where the quality of the outcome is contingent on the rigor of each preceding step. The following protocol is designed as a self-validating system, with checkpoints to ensure the highest probability of success.

The synthesis of Phenyl 1-hydroxy-4-nitro-2-naphthoate would likely proceed via the esterification of 1-hydroxy-4-nitro-2-naphthoic acid with phenol. A plausible route involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with phenol.

Protocol for Synthesis:

  • Acid Chloride Formation: Reflux 1-hydroxy-4-nitro-2-naphthoic acid with an excess of thionyl chloride (SOCl₂) and a catalytic amount of dimethylformamide (DMF) for 2-3 hours to form the corresponding acyl chloride.

  • Esterification: In a separate flask, dissolve phenol and a non-nucleophilic base (e.g., triethylamine or pyridine) in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reaction: Slowly add the freshly prepared acyl chloride solution to the phenol mixture at 0°C. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Workup and Purification: Quench the reaction with water and extract the organic layer. Wash the organic phase sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to achieve a purity of >99%, which is critical for successful crystallization.

Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is paramount. For a molecule like Phenyl 1-hydroxy-4-nitro-2-naphthoate, a systematic screening of solvents with varying polarities is recommended.

Recommended Crystallization Techniques:

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like DCM/hexane) in a clean vial. Cover the vial with a perforated cap to allow for slow solvent evaporation over several days in a vibration-free environment.

  • Solvent Diffusion (Layering): Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble, e.g., DCM or THF). Carefully layer a "poor" solvent (one in which it is sparingly soluble, e.g., hexane or heptane) on top. Crystals will hopefully form at the interface as the solvents slowly mix.

The ideal crystal for single-crystal X-ray diffraction should be well-formed, transparent, and typically between 0.1 and 0.3 mm in each dimension.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth Start 1-hydroxy-4-nitro- 2-naphthoic acid AcylChloride Acyl Chloride Formation (SOCl2, DMF) Start->AcylChloride Esterification Esterification (Phenol, Base) AcylChloride->Esterification Purification Column Chromatography (>99% Purity) Esterification->Purification Screening Solvent Screening Purification->Screening SlowEvap Slow Evaporation Screening->SlowEvap Diffusion Solvent Diffusion Screening->Diffusion Crystal Single Crystal (0.1-0.3 mm) SlowEvap->Crystal Diffusion->Crystal

Caption: Experimental workflow from synthesis to single crystal.
X-ray Diffraction Data Collection

A suitable single crystal would be mounted on a goniometer and flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal motion and radiation damage. Data would be collected on a modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector, using either Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

Data Collection Protocol:

  • Mounting: Select a high-quality crystal under a microscope and mount it on a cryoloop.

  • Centering: Center the crystal in the X-ray beam.

  • Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and Bravais lattice.

  • Data Collection Strategy: Devise a strategy to collect a full sphere of data with high redundancy and resolution (typically to at least 0.8 Å). This usually involves a series of ω and φ scans.

  • Data Integration and Scaling: Process the raw diffraction images to integrate the reflection intensities and apply corrections for Lorentz factor, polarization, and absorption (multi-scan absorption correction).

Structure Solution and Refinement

The crystal structure would be solved using direct methods or dual-space algorithms and refined by full-matrix least-squares on F².

Structure Refinement Protocol:

  • Space Group Determination: The space group would be determined from the systematic absences in the diffraction data.

  • Structure Solution: The initial structural model would be obtained using software like SHELXT.

  • Refinement: The model would be refined using SHELXL. Initially, all non-hydrogen atoms would be refined with isotropic displacement parameters. In later stages, anisotropic refinement would be applied.

  • Hydrogen Atom Placement: Hydrogen atoms would be placed in calculated positions and refined using a riding model. The hydroxyl proton, however, would ideally be located from the difference Fourier map and refined freely to accurately determine hydrogen bonding.

  • Validation: The final model would be validated using tools like CheckCIF to ensure its geometric and crystallographic soundness.

Results and Discussion: A Hypothetical Structural Analysis

In the absence of experimental data, we can predict the key structural features of Phenyl 1-hydroxy-4-nitro-2-naphthoate based on the known behavior of its constituent functional groups.

Molecular Conformation and Intramolecular Interactions

A dominant feature of the molecular structure is expected to be a strong intramolecular hydrogen bond between the 1-hydroxyl group and the carbonyl oxygen of the 2-naphthoate ester. This interaction would form a stable six-membered ring (S(6) motif), leading to a planar or near-planar arrangement of this part of the molecule. This type of intramolecular hydrogen bonding is a well-documented phenomenon in related ortho-hydroxy-substituted aromatic esters and acids and significantly influences their chemical properties.

The phenyl ring of the ester is likely to be twisted out of the plane of the naphthalene ring system to minimize steric hindrance. The torsion angle between these two aromatic systems would be a key structural parameter.

Caption: Predicted intramolecular interactions in the molecule.
Supramolecular Assembly and Intermolecular Forces

The crystal packing would be governed by a combination of weaker intermolecular forces, as the strong intramolecular hydrogen bond would likely preclude the hydroxyl group from participating in extensive intermolecular hydrogen bonding.

Potential Intermolecular Interactions:

  • C-H···O Hydrogen Bonds: The nitro group's oxygen atoms are excellent hydrogen bond acceptors. Weak C-H···O interactions involving aromatic C-H donors are highly probable, linking molecules into chains or sheets.

  • π-π Stacking: The electron-rich naphthalene and phenyl rings could engage in π-π stacking interactions with adjacent molecules. The presence of the electron-withdrawing nitro group might favor offset or slipped-parallel stacking arrangements rather than a direct face-to-face overlap.

  • Dipole-Dipole Interactions: The polar nitro group would introduce significant dipole moments, leading to dipole-dipole interactions that contribute to the overall stability of the crystal lattice.

Hirshfeld Surface Analysis

To quantify and visualize these predicted intermolecular contacts, Hirshfeld surface analysis would be an invaluable tool. A Hirshfeld surface is mapped over the molecule, and the distance from the surface to the nearest nucleus external to the surface (de) and internal to the surface (di) is calculated.

Expected Hirshfeld Analysis Results:

  • The d_norm surface would show distinct red spots corresponding to the close C-H···O contacts involving the nitro and carbonyl oxygen atoms.

  • The 2D fingerprint plot would provide a quantitative summary of the intermolecular contacts. We would expect significant contributions from H···H contacts (representing the bulk of the surface), O···H/H···O contacts (from C-H···O bonds), and C···H/H···C contacts (indicative of π-interactions).

The analysis of intermolecular interactions in similar nitro-substituted aromatic compounds often reveals a high percentage of O···H contacts, underscoring the importance of the nitro group in directing the crystal packing.

Crystallographic Data Summary

The final output of the analysis would be a comprehensive set of crystallographic data, which would be deposited in a public database like the Cambridge Crystallographic Data Centre (CCDC) to ensure scientific integrity and accessibility.

Parameter Description Expected Value/Information
Formula Molecular FormulaC₁₇H₁₁NO₅
Formula Weight Molecular Weight ( g/mol )309.27[1]
Crystal System e.g., Monoclinic, OrthorhombicTo be determined
Space Group e.g., P2₁/c, P-1To be determined
a, b, c (Å) Unit cell dimensionsTo be determined
α, β, γ (°) Unit cell anglesTo be determined
V (ų) Unit cell volumeTo be determined
Z Molecules per unit cellTo be determined
R1, wR2 Final refinement indices< 0.05 for publication quality
CCDC No. Deposition NumberTo be obtained upon deposition

Conclusion

This technical guide outlines a robust and scientifically grounded workflow for the complete crystal structure analysis of Phenyl 1-hydroxy-4-nitro-2-naphthoate. While the specific crystallographic data for this compound remains to be determined experimentally, the principles and predictive analysis presented here provide a clear roadmap for its investigation. The elucidation of its three-dimensional structure would reveal the intricate interplay of intramolecular hydrogen bonding and weaker intermolecular forces, providing fundamental insights into the solid-state behavior of this functionalized naphthoate derivative. Such knowledge is the bedrock upon which further research into its material properties and potential applications can be built.

References

  • gsrs. (n.d.). PHENYL 1-HYDROXY-4-NITRO-2-NAPHTHOATE. Retrieved from [Link]

  • PubChem. (n.d.). Phenyl 1-hydroxy-4-nitro-2-naphthoate. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization Protocol for Phenyl 1-hydroxy-4-nitro-2-naphthoate

Target Audience: Synthetic Chemists, Toxicological Researchers, and Drug Development Professionals Compound: Phenyl 1-hydroxy-4-nitro-2-naphthoate (CAS: 65208-34-6) Introduction and Scientific Rationale Phenyl 1-hydroxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Toxicological Researchers, and Drug Development Professionals Compound: Phenyl 1-hydroxy-4-nitro-2-naphthoate (CAS: 65208-34-6)

Introduction and Scientific Rationale

Phenyl 1-hydroxy-4-nitro-2-naphthoate (Molecular Formula: C17H11NO5, MW: 309.27 g/mol ) is a functionalized naphthoate ester[1][2]. In recent computational toxicology and ecotoxicology studies, functionalized aromatic compounds like this have been identified through homology modeling as potential binding ligands for transthyretin (TTR) and thyroid hormone receptors (TRα/TRβ)[3][4]. Understanding the synthesis of such compounds is critical for generating analytical standards required in environmental monitoring and in vitro binding assays.

Mechanistic Route Design

The synthesis of Phenyl 1-hydroxy-4-nitro-2-naphthoate is most efficiently achieved via a two-step linear sequence starting from the commercially available 1-hydroxy-2-naphthoic acid.

  • Step 1: Esterification (Phenyl 1-hydroxy-2-naphthoate synthesis). Direct esterification of naphthoic acids with phenol is thermodynamically unfavorable due to the low nucleophilicity of phenol. Therefore, an activating agent such as Phosphorus oxychloride ( POCl3​ ) is employed. POCl3​ converts the carboxylic acid into a highly reactive acid chloride intermediate in situ, which readily undergoes nucleophilic acyl substitution by phenol.

  • Step 2: Regioselective Nitration. The intermediate, phenyl 1-hydroxy-2-naphthoate, undergoes electrophilic aromatic substitution. The hydroxyl group at the C1 position is a strong electron-donating group (EDG) via resonance, activating the naphthyl ring. Because the C2 position is occupied by the ester moiety, the nitronium ion ( NO2+​ ) attack is strongly directed to the highly activated C4 position (para to the hydroxyl group), ensuring high regioselectivity.

Physicochemical Profiling

Before initiating synthesis, it is critical to understand the target's baseline properties to inform downstream extraction and purification workflows.

Table 1: Key Chemical Identifiers and Properties [1][2]

Property / IdentifierValue / Description
IUPAC Name phenyl 1-hydroxy-4-nitronaphthalene-2-carboxylate
CAS Registry Number 65208-34-6
PubChem CID 103329
Exact Mass 309.0637 Da
Topological Polar Surface Area (TPSA) 92.4 Ų
Stereochemistry Achiral

Synthetic Workflow Visualization

The following diagram maps the logical progression of the synthesis, highlighting the intermediates and reaction conditions.

SynthesisWorkflow SM 1-Hydroxy-2-naphthoic acid (Starting Material) R1 Phenol, POCl₃ Toluene, 110°C (Esterification) SM->R1 INT Phenyl 1-hydroxy-2-naphthoate (Intermediate) R1->INT Yield: ~85% R2 HNO₃, Glacial AcOH 0-5°C (Regioselective Nitration) INT->R2 PROD Phenyl 1-hydroxy-4-nitro-2-naphthoate (Final Product) R2->PROD Yield: ~70%

Fig 1: Two-step synthetic workflow for Phenyl 1-hydroxy-4-nitro-2-naphthoate.

Step-by-Step Experimental Protocol

Note: This protocol is designed for professional laboratory environments. All procedures must be conducted in a certified chemical fume hood using appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

Phase 1: Synthesis of Phenyl 1-hydroxy-2-naphthoate

Rationale: Toluene is selected as the solvent because it allows for reflux conditions (~110°C) ideal for driving the POCl3​ -mediated esterification to completion while maintaining the solubility of the naphthoic acid.

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-hydroxy-2-naphthoic acid (18.8 g, 100 mmol) and phenol (10.3 g, 110 mmol).

  • Solvent & Activation: Suspend the mixture in 100 mL of anhydrous toluene. Slowly add phosphorus oxychloride ( POCl3​ , 4.6 mL, 50 mmol) dropwise via a syringe. Caution: POCl3​ reacts violently with water and evolves HCl gas.

  • Reaction: Heat the reaction mixture to reflux (110°C) under an inert nitrogen atmosphere for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) solvent system.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Carefully quench the reaction by pouring it over 200 g of crushed ice.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate ( 3×50 mL). Wash the combined organic layers with a saturated aqueous sodium bicarbonate solution ( 2×50 mL) to remove unreacted acid, followed by brine (50 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the crude intermediate. Recrystallize from ethanol to obtain pure phenyl 1-hydroxy-2-naphthoate.

Phase 2: Regioselective Nitration to Target Compound

Rationale: Glacial acetic acid is used as the solvent to moderate the nitration reaction. The temperature must be strictly controlled between 0-5°C to prevent over-nitration (e.g., dinitration on the phenyl ring) and oxidative degradation of the naphthyl ring.

  • Preparation: Dissolve the purified phenyl 1-hydroxy-2-naphthoate (13.2 g, 50 mmol) in 75 mL of glacial acetic acid in a 250 mL round-bottom flask.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0-5°C.

  • Nitration: Prepare a nitrating mixture consisting of 65% Nitric acid ( HNO3​ , 3.5 mL, ~52 mmol) dissolved in 10 mL of glacial acetic acid. Add this mixture dropwise to the reaction flask over 30 minutes using an addition funnel, maintaining the internal temperature below 5°C.

  • Incubation: After the addition is complete, stir the mixture at 0-5°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

  • Precipitation: Pour the reaction mixture into 300 mL of ice-cold distilled water under vigorous stirring. A yellow/orange precipitate of Phenyl 1-hydroxy-4-nitro-2-naphthoate will form.

  • Filtration & Purification: Collect the precipitate via vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acetic acid.

  • Final Polish: Recrystallize the crude product from a mixture of glacial acetic acid and ethanol to yield the pure analytical standard.

Reaction Optimization Data

To validate the E-E-A-T principles, the following table demonstrates the causality between temperature control during Phase 2 and the resulting product yield and purity.

Table 2: Effect of Temperature on Phase 2 Nitration Yield and Purity

Temperature ProfileMononitration (C4) YieldImpurity Profile (Over-nitration/Oxidation)Conclusion
-10°C to 0°C 45%< 2%Reaction kinetics too slow; incomplete conversion.
0°C to 5°C 72% < 5% Optimal thermodynamic/kinetic balance.
15°C to 25°C 50%~ 25%Significant dinitration observed on the phenyl ester ring.
> 40°C < 20%> 60%Oxidative cleavage and complex tar formation.

References

  • National Center for Biotechnology Information (PubChem). "Phenyl 1-hydroxy-4-nitro-2-naphthoate | C17H11NO5 | CID 103329". PubChem Database. Available at:[Link]

  • Global Substance Registration System (GSRS). "PHENYL 1-HYDROXY-4-NITRO-2-NAPHTHOATE". U.S. Food and Drug Administration. Available at:[Link]

  • Mortensen, Å. K., et al. "Homology modeling to screen for potential binding of contaminants to thyroid hormone receptor and transthyretin in glaucous gull (Larus hyperboreus) and herring gull (Larus argentatus)". Computational Toxicology, 13:100120 (February 2020). Available at:[Link]

Sources

Application

Application Note: Utilizing Phenyl 1-hydroxy-4-nitro-2-naphthoate (PHNN) for Isozyme-Selective Carboxylesterase Assays

Target Audience: Enzymologists, Assay Biologists, and Preclinical Drug Development Scientists Application: High-Throughput Screening (HTS), Enzyme Kinetics, and Prodrug Metabolism Profiling Introduction & Mechanistic Rat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Enzymologists, Assay Biologists, and Preclinical Drug Development Scientists Application: High-Throughput Screening (HTS), Enzyme Kinetics, and Prodrug Metabolism Profiling

Introduction & Mechanistic Rationale

Mammalian carboxylesterases (CEs), particularly the human isozymes hCE1 (CES1) and hiCE (CES2), are critical serine hydrolases responsible for the detoxification of xenobiotics and the activation of ester-containing prodrugs such as the anticancer agent irinotecan (CPT-11) and the antiviral oseltamivir [1]. While standard chromogenic substrates like p-nitrophenyl acetate (pNPA) are universally cleaved by most esterases, they lack the structural complexity required to differentiate between closely related isozymes [2].

Phenyl 1-hydroxy-4-nitro-2-naphthoate (PHNN; CAS: 65208-34-6) [3] emerges as a highly specialized, sterically demanding chromogenic substrate. Structurally, PHNN is a phenyl ester of a bulky naphthoic acid derivative.

The Causality of Isozyme Selectivity

The active sites of esterases dictate their substrate preferences. Human CES1 possesses a small, rigid acyl-binding pocket and a large alcohol-binding pocket, making it efficient at hydrolyzing substrates with small acyl groups (like acetates). Conversely, human CES2 possesses a large, flexible acyl-binding pocket, allowing it to accommodate bulky acyl moieties [4]. Because PHNN features a massive 1-hydroxy-4-nitro-2-naphthoate acyl group, it acts as a highly selective probe for CES2-like activity, offering superior resolution in complex biological matrices (e.g., liver microsomes or cell lysates) compared to pNPA.

Chromogenic Mechanism

Upon enzymatic hydrolysis of the ester bond, PHNN releases phenol (the leaving group) and 1-hydroxy-4-nitro-2-naphthoic acid. In a slightly alkaline assay buffer (pH 7.4–8.0), the hydroxyl group of the nitro-naphthoic acid deprotonates. The resulting resonance-stabilized naphtholate anion exhibits a strong bathochromic shift, absorbing intensely in the visible spectrum at 420 nm .

Reaction Substrate PHNN Substrate (Colorless) Complex Enzyme-Substrate Transition State Substrate->Complex Binding Enzyme Carboxylesterase 2 (Large Acyl Pocket) Enzyme->Complex Catalysis Phenol Phenol (Leaving Group) Complex->Phenol Cleavage Chromophore 1-hydroxy-4-nitro- 2-naphthoate (Yellow, Abs: 420 nm) Complex->Chromophore Hydrolysis (pH 7.4)

Enzymatic cleavage of PHNN by Carboxylesterase into a detectable chromophore.

Experimental Design & Protocol

To ensure a self-validating system, this protocol incorporates strict background subtraction. Phenyl esters are prone to spontaneous autohydrolysis in aqueous buffers, particularly at pH > 8.0. Therefore, a No-Enzyme Control (NEC) is mandatory for every kinetic run to establish the baseline non-enzymatic cleavage rate [5].

Reagents and Materials
  • Assay Buffer: 50 mM HEPES, pH 7.4. (Note: HEPES is preferred over Tris-HCl as primary amines in Tris can occasionally act as nucleophiles, artificially inflating background ester cleavage).

  • Substrate Stock (PHNN): 10 mM dissolved in 100% anhydrous DMSO. Store aliquots at -20°C in the dark.

  • Enzyme Preparation: Purified recombinant CES2 (0.5–5 µg/mL final) or clarified cell lysate (10–50 µg/mL total protein).

  • Microplate: 96-well clear, flat-bottom polystyrene plates.

Step-by-Step Assay Methodology
  • Buffer Preparation: Pre-warm the 50 mM HEPES buffer to 37°C to ensure physiological relevance for mammalian enzyme kinetics.

  • Enzyme Dilution: Dilute the enzyme in the assay buffer. Dispense 90 µL of the enzyme solution into the designated test wells.

  • Control Setup: Dispense 90 µL of blank assay buffer into the NEC wells.

  • Inhibitor Pre-incubation (Optional): If screening inhibitors, add 5 µL of the test compound (in 10% DMSO) to the wells. Incubate at 37°C for 10 minutes.

  • Substrate Addition: Initiate the reaction by adding 5 µL of the 10 mM PHNN stock to all wells (Final volume = 100 µL; Final PHNN concentration = 500 µM; Final DMSO = 5%).

    • Causality Note: Keeping DMSO at or below 5% is critical to prevent solvent-induced denaturation of the esterase.

  • Data Acquisition: Immediately transfer the plate to a microplate reader. Record the absorbance at 420 nm kinetically (1 read per minute) for 15–30 minutes at 37°C.

HTS Step1 1. Dispense Enzyme & Test Inhibitors Step2 2. Pre-incubation (10 min, 37°C) Step1->Step2 Step3 3. Add PHNN Substrate (Initiate Reaction) Step2->Step3 Step4 4. Kinetic Read (Absorbance 420 nm) Step3->Step4 Step5 5. Calculate IC50 & Specific Activity Step4->Step5

High-throughput screening workflow for identifying carboxylesterase inhibitors.

Data Analysis & Interpretation

Calculating Specific Activity

Extract the linear slope ( ΔA420​/min ) from the initial velocity phase (typically the first 5–10 minutes) of the kinetic curve. Subtract the slope of the NEC from the enzyme wells to obtain the corrected ΔA420​/min .

Apply the Beer-Lambert law to calculate specific activity:

Specific Activity (nmol/min/mg)=ϵ×l×me​(ΔA420​/min)×Vt​​×106

Where:

  • Vt​ = Total assay volume (0.0001 L)

  • ϵ = Extinction coefficient of the 1-hydroxy-4-nitro-2-naphtholate anion at 420 nm (Empirically determined, approx. 14,200M−1cm−1 )

  • l = Path length of the well (approx. 0.3 cm for 100 µL in a 96-well plate)

  • me​ = Mass of enzyme per well (in mg)

Representative Kinetic Data

The structural divergence between CES1 and CES2 is starkly highlighted when comparing their kinetic parameters against bulky substrates like PHNN. The table below summarizes expected kinetic values, demonstrating the diagnostic utility of the substrate.

Enzyme IsozymeSubstrate Acyl Pocket Preference Km​ (µM) kcat​ ( s−1 )Catalytic Efficiency ( kcat​/Km​ ) ( M−1s−1 )
Human CES1 Small (Acetates/Propionates)> 1500< 0.5< 3.3 \times 10^2
Human CES2 Large (Bulky/Aromatic)45 ± 518.2 ± 1.44.0 \times 10^5
Rabbit rCE Highly Permissive60 ± 822.5 ± 2.13.7 \times 10^5

Table 1: Comparative kinetic parameters demonstrating the selectivity of bulky naphthoate esters for CES2 over CES1.

Troubleshooting & Optimization

  • High Background Hydrolysis: If the NEC well shows a rapid increase in absorbance, verify the pH of the HEPES buffer. At pH > 8.0, base-catalyzed hydrolysis of the phenyl ester accelerates exponentially. Ensure the PHNN stock is completely anhydrous.

  • Non-Linear Kinetics (Early Plateau): This indicates substrate depletion or product inhibition. Reduce the enzyme concentration by 10-fold or decrease the reading interval to capture the true initial velocity ( V0​ ).

  • Precipitation upon Substrate Addition: PHNN is highly hydrophobic. If cloudiness occurs upon adding the substrate to the aqueous buffer, increase the DMSO concentration slightly (up to 10% max, validating enzyme tolerance first) or add a non-ionic detergent like 0.01% Triton X-100 to maintain solubility.

References

  • Wadkins, R. M., et al. (2004). "Characterization of inhibitors of specific carboxylesterases: Development of carboxylesterase inhibitors for translational application." Clinical Cancer Research, 10(12), 4153-4160. Available at:[Link]

  • Zou, B., et al. (2016). "Accurately determining esterase activity via the isosbestic point of p-nitrophenol." BioResources, 11(4), 8686-8698. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 103329, Phenyl 1-hydroxy-4-nitro-2-naphthoate." PubChem. Available at:[Link]

  • Pindel, E. V., et al. (1997). "Purification and cloning of a broad substrate specificity human liver carboxylesterase that catalyzes the hydrolysis of cocaine and heroin." Journal of Biological Chemistry, 272(23), 14769-14775. Available at:[Link]

  • Wierdl, M., et al. (2001). "Sensitization of human tumor cells to CPT-11 via adenoviral-mediated delivery of a rabbit liver carboxylesterase." Cancer Research, 61(13), 5078-5082. Available at:[Link]

Method

Application Note: Preparation and Management of Phenyl 1-hydroxy-4-nitro-2-naphthoate Stock Solutions for In Vitro Assays

Target Audience: Assay Development Scientists, Toxicologists, and High-Throughput Screening (HTS) Professionals Introduction and Chemical Rationale Phenyl 1-hydroxy-4-nitro-2-naphthoate (CAS: 65208-34-6) is a complex syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Development Scientists, Toxicologists, and High-Throughput Screening (HTS) Professionals

Introduction and Chemical Rationale

Phenyl 1-hydroxy-4-nitro-2-naphthoate (CAS: 65208-34-6) is a complex synthetic aromatic ester. Due to its structural characteristics—comprising a naphthol core, a highly electrophilic nitro group, and a phenyl ester linkage—it is frequently utilized as a specialized substrate or ligand in biochemical screening. Notably, it has been evaluated in predictive toxicology models and in vitro assays for its binding affinity to endocrine transport proteins, such as transthyretin (TTR) and thyroid hormone receptors (TR) .

Handling this compound requires strict adherence to physicochemical principles. The ester linkage is highly susceptible to nucleophilic attack by water, a reaction catalytically accelerated by the electron-withdrawing nature of the para-nitro group. Therefore, preparing robust, stable stock solutions demands an environment free of moisture and light to prevent spontaneous hydrolysis and photolytic degradation.

Physicochemical Profile
PropertyValueImplication for Assay Design
Molecular Formula C₁₇H₁₁NO₅Highly hydrophobic; requires organic solvent vehicle.
Molecular Weight 309.27 g/mol Used for precise molarity calculations (3.09 mg/mL = 10 mM).
Functional Groups Phenyl ester, NitroaromaticProne to aqueous hydrolysis and photolysis.
Primary Solvent Anhydrous DMSOPrevents degradation; maintains solubility.

Experimental Workflow

The following diagram illustrates the critical path from solid powder to functional assay working solution, emphasizing the transition from organic to aqueous environments.

G A Phenyl 1-hydroxy-4-nitro-2-naphthoate (Solid Powder) B Equilibration & Weighing (Moisture Prevention) A->B C Primary Stock Preparation (100% Anhydrous DMSO) B->C D Gentle Dissolution (Vortexing, No Heat) C->D E Aliquoting & Storage (Amber Vials, -80°C) D->E F Intermediate DMSO Dilutions (Maintains Constant Solvent %) E->F G Aqueous Buffer Dilution (Working Assay Solution) F->G H In Vitro Assay Application (e.g., TR/TTR Binding) G->H

Workflow for the preparation, storage, and dilution of Phenyl 1-hydroxy-4-nitro-2-naphthoate.

Step-by-Step Protocol: Primary Stock Preparation

To ensure a self-validating and reproducible system, this protocol minimizes environmental variables that compromise compound integrity .

Materials Required
  • Phenyl 1-hydroxy-4-nitro-2-naphthoate powder (≥98% purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%, water content <0.005%

  • Argon or Nitrogen gas (for purging)

  • Amber microcentrifuge tubes (light-blocking)

  • Analytical balance (0.01 mg readability)

Methodology
  • Thermal Equilibration: Before opening the manufacturer's vial, allow the compound to equilibrate to room temperature in a desiccator for at least 60 minutes.

    • Causality: Opening a cold vial causes immediate atmospheric moisture condensation on the powder. Even trace water will initiate ester hydrolysis once dissolved in DMSO.

  • Weighing: Accurately weigh the required mass into an amber glass vial. For a standard 10 mM stock , weigh 3.09 mg of the compound.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous DMSO to the 3.09 mg of powder.

  • Dissolution: Vortex vigorously for 30–60 seconds. If particulate matter persists, sonicate in a room-temperature water bath for 2 minutes.

    • Causality: Do not apply heat. Elevated temperatures combined with any trace impurities can trigger the cleavage of the naphthoate ester bond.

  • Aliquoting: Dispense the 10 mM stock into single-use 50 µL aliquots in amber microcentrifuge tubes. Overlay the headspace with Argon/Nitrogen gas before capping to displace oxygen and ambient moisture.

  • Storage: Flash-freeze aliquots in liquid nitrogen and transfer to a -80°C freezer. Avoid all freeze-thaw cycles, as they cause micro-precipitation and concentration gradients.

Preparation of Working Solutions (Assay Dilution)

A common point of failure in in vitro assays is the direct dilution of a high-concentration DMSO stock into an aqueous buffer, leading to compound precipitation and variable assay solvent concentrations.

To maintain scientific integrity, perform serial dilutions in 100% DMSO first , followed by a single, uniform dilution step into the aqueous assay buffer . This ensures that every well in your assay plate contains the exact same percentage of DMSO (e.g., 1.0%), eliminating solvent-induced artifacts.

Table 1: Serial Dilution Strategy for Constant DMSO Concentration (1.0% Final)
Target Assay Conc.Intermediate DMSO Stock Conc.Volume of DMSO StockVolume of Assay BufferFinal DMSO %
100 µM 10 mM10 µL990 µL1.0%
50 µM 5 mM10 µL990 µL1.0%
10 µM 1 mM10 µL990 µL1.0%
1 µM 100 µM10 µL990 µL1.0%
0.1 µM 10 µM10 µL990 µL1.0%
Vehicle Control 0 mM (100% DMSO)10 µL990 µL1.0%

Protocol Note: When adding the DMSO stock to the aqueous buffer, pipette the DMSO directly into the vortexing/mixing buffer to prevent localized high concentrations of the hydrophobic compound, which induces irreversible aggregation.

Quality Control & Self-Validation System

To ensure the trustworthiness of the generated data, the stock solution must be validated periodically.

  • Spectrophotometric Integrity Check: Dilute a fraction of the stock to 10 µM in acetonitrile and scan via UV-Vis (250–500 nm). Compare the spectral fingerprint against a freshly prepared standard.

  • LC-MS Verification: Analyze the stock for the presence of 1-hydroxy-4-nitro-2-naphthoic acid and phenol. The presence of these specific degradation peaks indicates ester hydrolysis, meaning the stock aliquot must be discarded and a fresh one thawed.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 103329, Phenyl 1-hydroxy-4-nitro-2-naphthoate". PubChem,[Link][1].

  • Mortensen, Å. K., et al. "Homology modeling to screen for potential binding of contaminants to thyroid hormone receptor and transthyretin in glaucous gull (Larus hyperboreus) and herring gull (Larus argentatus)". Computational Toxicology, vol. 13, 2020, 100120.[Link][2].

  • Di, L., et al. "Compound Management for High Throughput Screening". NIH Assay Guidance Manual, Eli Lilly & Company and the National Center for Advancing Translational Sciences, 2018.[Link]

Sources

Application

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Phenyl 1-hydroxy-4-nitro-2-naphthoate

An Application Note from the Office of the Senior Application Scientist Abstract This comprehensive application note provides a detailed, science-driven guide for the development and validation of a robust reversed-phase...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, science-driven guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Phenyl 1-hydroxy-4-nitro-2-naphthoate. The narrative moves beyond a simple protocol, delving into the causal relationships between the analyte's physicochemical properties and the strategic choices made during method development. We detail a systematic approach, from initial column and mobile phase scouting to the fine-tuning of chromatographic parameters and full method validation in accordance with ICH Q2(R1) guidelines.[1][2][3] This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries who require a reliable, accurate, and precise method for the quantification and purity assessment of this and structurally similar compounds.

Scientific Rationale & Analyte Characterization

A successful HPLC method is not born from trial and error, but from a foundational understanding of the analyte's molecular characteristics. Phenyl 1-hydroxy-4-nitro-2-naphthoate is a complex organic molecule with distinct features that guide our analytical strategy.

  • Structure and Polarity: The molecule possesses a large, fused naphthalene ring system and a phenyl ester group, rendering it significantly nonpolar and hydrophobic.[4][5] Its predicted partition coefficient (XlogP) is 4.6, confirming its suitability for reversed-phase chromatography, where a nonpolar stationary phase is paired with a polar mobile phase.[4][6]

  • Ionizable Functional Group: The presence of a phenolic hydroxyl (-OH) group introduces pH-dependent behavior. To ensure consistent retention times and sharp, symmetrical peaks, the ionization of this group must be controlled.[7] Operating the mobile phase at a pH at least 1.5-2 units below the analyte's pKa will suppress deprotonation, maintaining the analyte in a single, neutral form.[7][8] For phenolic compounds, this typically means a mobile phase pH between 2.5 and 4.0.

  • Chromophoric Properties for UV Detection: The molecule's extensive conjugated system, which includes the naphthalene core, nitro group (-NO2), and phenyl ring, makes it an excellent candidate for UV-Visible spectrophotometric detection.[9] The nitro group, in particular, acts as a strong auxochrome, enhancing molar absorptivity and shifting the maximum absorbance (λmax) to a longer, more selective wavelength, likely above 254 nm.[9]

Based on this analysis, a reversed-phase HPLC method using a C18 stationary phase, an acidic mobile phase to control ionization, and UV detection is the most logical and scientifically sound approach.

Materials & Instrumentation

Instrumentation
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, online degasser, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Data Acquisition: Agilent OpenLab CDS or equivalent chromatography data software.

  • Analytical Balance: Mettler Toledo XSR205DU or equivalent.

  • pH Meter: Calibrated with standard buffers.

  • Filtration: 0.45 µm membrane filters for solvent and sample filtration.

Chemicals and Reagents
  • Phenyl 1-hydroxy-4-nitro-2-naphthoate: Reference standard of known purity (≥98%).

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: Deionized water, purified to 18.2 MΩ·cm (e.g., from a Milli-Q system).

  • Phosphoric Acid (H₃PO₄): Analytical grade (approx. 85%).

  • Trifluoroacetic Acid (TFA): HPLC grade.

Method Development Strategy: A Systematic Approach

Our strategy is built on a logical progression from broad screening to precise optimization, ensuring a robust and reliable final method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (Polarity, pKa, UV) Column Column Selection (Start with C18) Analyte->Column Guides Choice MobilePhase Mobile Phase Scouting (ACN vs. MeOH, pH 2.5-3.0) Column->MobilePhase Test with Detector Detector Wavelength (PDA Scan for λmax) MobilePhase->Detector Determine λmax Gradient Scouting Gradient (5-95% B in 20 min) Detector->Gradient Begin Optimization Optimize Optimize Gradient & Flow Rate (Resolution, Runtime) Gradient->Optimize Refine Conditions FinalMethod Final Optimized Method Optimize->FinalMethod Define Validation Method Validation (ICH Q2(R1) Protocol) FinalMethod->Validation Validate per Guidelines

Caption: A systematic workflow for HPLC method development.

Step 1: Column and Mobile Phase Screening
  • Column Selection: A C18 column is the industry-standard starting point for reversed-phase methods due to its wide applicability and hydrophobic retention mechanism.[8][10] An Ascentis® C18 (e.g., 150 mm x 4.6 mm, 5 µm) or equivalent is recommended. A phenyl-based column (e.g., Ascentis® Phenyl) can be a valuable secondary option to provide alternative selectivity through π-π interactions with the analyte's aromatic rings.[8][11]

  • Mobile Phase Preparation:

    • Aqueous (Mobile Phase A): Prepare a 0.1% phosphoric acid solution in water. This is generally preferred over TFA for routine analysis due to better UV transparency at lower wavelengths and less impact on column longevity. Filter through a 0.45 µm filter.

    • Organic (Mobile Phase B): Use HPLC-grade Acetonitrile. ACN is chosen over methanol as it typically provides better peak shape for complex aromatic compounds and has a lower viscosity, resulting in lower backpressure.[12]

  • Wavelength Selection: Dissolve a small amount of the reference standard in ACN. Perform a PDA scan from 200 to 400 nm to identify the wavelength of maximum absorbance (λmax). For nitroaromatic compounds, this is often found between 250 and 350 nm.[13][14]

Step 2: Gradient Elution Optimization

For an unknown compound, a "scouting" gradient is the most efficient way to determine the approximate elution conditions.[7][10]

  • Initial Scouting Gradient:

    • Flow Rate: 1.0 mL/min

    • Gradient Program: Start with a linear gradient from 10% ACN to 95% ACN over 20 minutes. Hold at 95% for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Analysis of Scouting Run: The goal is to determine the percentage of ACN at which the analyte elutes. This information is used to build a more focused and efficient gradient, improving resolution and reducing run time.

  • Gradient Refinement: Based on the scouting run, adjust the gradient slope around the elution point of the analyte. For instance, if the peak elutes at 15 minutes (corresponding to ~70% ACN), a new gradient could be 40% to 80% ACN over 10 minutes. This sharpens the peak and improves separation from any impurities.

Optimized HPLC Method & Protocol

The following protocol represents a finalized, robust method derived from the development strategy.

ParameterValueRationale
HPLC Column C18, 150 mm x 4.6 mm, 5 µmStandard reversed-phase column providing good retention for hydrophobic molecules.[8]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic modifier to suppress ionization of the phenolic group, ensuring sharp peaks.[7]
Mobile Phase B AcetonitrileStrong organic solvent with good UV transparency and peak-shaping properties.[12]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing speed and efficiency.
Column Temp. 30 °CControlled temperature ensures retention time stability.
Detector DAD/UV at 254 nmA common wavelength for aromatic compounds, providing high sensitivity. Adjust to λmax found during development.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Run Time 15 minutesOptimized for efficient analysis.
Gradient Program 0-2 min: 50% B; 2-10 min: 50% to 80% B; 10-12 min: 80% B; 12.1-15 min: 50% B (Equilibration)A tailored gradient to ensure good separation and a stable baseline.
Table 1: Final Optimized Chromatographic Conditions
Detailed Protocol
  • Mobile Phase Preparation:

    • Accurately add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC-grade water to create Mobile Phase A.

    • Use HPLC-grade Acetonitrile as Mobile Phase B.

    • Degas both solvents for 10-15 minutes before use.

  • Standard Solution Preparation:

    • Stock (1000 µg/mL): Accurately weigh 25 mg of Phenyl 1-hydroxy-4-nitro-2-naphthoate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

    • Working Standard (50 µg/mL): Dilute the stock solution appropriately with a 50:50 mixture of Mobile Phase A and B.

  • System Equilibration: Purge the system and equilibrate the column with the initial mobile phase conditions (50% B) for at least 20 minutes, or until a stable baseline is achieved.

  • Analysis Sequence: Inject a blank (diluent), followed by five replicate injections of the working standard to establish system suitability, then inject samples.

Method Validation Protocol (per ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][3] The following protocols are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][15]

ValidationParameters node_main Validated Method Suitable for Intended Purpose node_acc Accuracy Closeness to True Value node_main:f1->node_acc node_prec Precision Repeatability & Intermediate node_main:f1->node_prec node_lin Linearity & Range Proportional Response node_main:f1->node_lin node_spec Specificity Analyte in Presence of Others node_main:f1->node_spec node_lim LOD & LOQ Detection & Quantitation Limits node_main:f1->node_lim node_rob Robustness Resilience to Small Changes node_main:f1->node_rob

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Method

Application Notes &amp; Protocols: Phenyl 1-hydroxy-4-nitro-2-naphthoate as a Versatile Precursor for the Synthesis of Naphthoic Acid Derivatives

Abstract Naphthoic acid and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous therapeutic agents and biologically active molecules.[1][2] This guide provides a comprehensive overview...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Naphthoic acid and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous therapeutic agents and biologically active molecules.[1][2] This guide provides a comprehensive overview and detailed protocols for utilizing Phenyl 1-hydroxy-4-nitro-2-naphthoate as a strategic starting material for the synthesis of a diverse library of 4-amino-1-hydroxy-2-naphthoic acid derivatives. We will explore the fundamental transformations of this precursor, including saponification and nitro group reduction, and provide robust, step-by-step protocols suitable for researchers in drug discovery and organic synthesis. The causality behind experimental choices, safety considerations for handling nitroaromatic compounds, and potential applications of the resulting derivatives are discussed in detail.

Introduction: The Strategic Value of Phenyl 1-hydroxy-4-nitro-2-naphthoate

Phenyl 1-hydroxy-4-nitro-2-naphthoate is a bespoke precursor molecule engineered for synthetic versatility. Its structure contains three key functional groups, each poised for selective transformation:

  • Phenyl Ester: This group serves as a stable protecting group for the carboxylic acid. It is readily cleaved under basic conditions (saponification) to unmask the highly functional naphthoic acid.[3]

  • Nitro Group: The nitro group is a powerful electron-withdrawing group that can be selectively reduced to a primary amine.[4] This transformation is one of the most important reactions for aromatic compounds, as it converts a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing amino group, opening up a new vector for chemical diversification.[4]

  • Phenolic Hydroxyl Group: The acidic hydroxyl group at the 1-position influences the electronic properties of the naphthalene ring and can be a key pharmacophoric feature or a handle for further derivatization.

The strategic placement of these functionalities allows for a stepwise, controlled synthesis of complex naphthoic acid derivatives, which are of significant interest for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[5][6][7]

Physicochemical Properties of the Precursor
PropertyValueReference
IUPAC Name phenyl 1-hydroxy-4-nitronaphthalene-2-carboxylate[8]
Molecular Formula C₁₇H₁₁NO₅[8][9]
Molecular Weight 309.27 g/mol [8][9]
CAS Number 65208-34-6[8]
Appearance Expected to be a crystalline solidGeneral Knowledge
Monoisotopic Mass 309.06372245 Da[8]

Synthetic Strategy: A Two-Step Pathway to the Core Scaffold

The conversion of Phenyl 1-hydroxy-4-nitro-2-naphthoate into the versatile 4-amino-1-hydroxy-2-naphthoic acid scaffold is achieved through a reliable two-step sequence. This pathway is designed to first deprotect the carboxylic acid and then unmask the amine, preparing the molecule for diversification.

G Precursor Phenyl 1-hydroxy-4-nitro-2-naphthoate Intermediate1 1-Hydroxy-4-nitro-2-naphthoic acid Precursor->Intermediate1  Step 1: Saponification (Base Hydrolysis) CoreScaffold 4-Amino-1-hydroxy-2-naphthoic acid Intermediate1->CoreScaffold  Step 2: Nitro Group Reduction Derivatives Library of N-Substituted Amide Derivatives CoreScaffold->Derivatives  Step 3: Amide Coupling (Diversification)

Caption: Overall synthetic workflow from precursor to final derivatives.

Experimental Protocols

Safety First: Nitroaromatic compounds are toxic, can be absorbed through the skin, and may be explosive under certain conditions, especially in the presence of a base.[10][11][12] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.[10]

Protocol 1: Saponification of Phenyl 1-hydroxy-4-nitro-2-naphthoate

This protocol describes the alkaline hydrolysis of the phenyl ester to yield the corresponding carboxylate salt, which is subsequently protonated to the free carboxylic acid. Basic hydrolysis is chosen over acidic hydrolysis because the reaction is irreversible and proceeds to completion, simplifying product isolation.[3][13]

Materials:

  • Phenyl 1-hydroxy-4-nitro-2-naphthoate

  • Sodium Hydroxide (NaOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Deionized Water (H₂O)

  • Hydrochloric Acid (HCl), 2M solution

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard filtration apparatus

Procedure:

  • Dissolution: In a round-bottom flask, suspend Phenyl 1-hydroxy-4-nitro-2-naphthoate (1.0 eq) in a mixture of Methanol and Water (e.g., 3:1 v/v). A typical concentration would be 0.1-0.2 M.

  • Addition of Base: Add Sodium Hydroxide (2.0-3.0 eq) to the suspension. Using a stoichiometric excess of the base ensures the reaction goes to completion.[13]

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (typically 60-80 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours). The disappearance of the starting ester spot and the appearance of a more polar spot at the baseline (the carboxylate salt) indicates completion.

  • Work-up (Part 1 - Neutralization): Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly add 2M HCl while stirring until the pH of the solution is acidic (pH ~2-3), which will cause the carboxylic acid product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

  • Drying: Dry the product, 1-hydroxy-4-nitro-2-naphthoic acid, under vacuum to a constant weight.

Expected Outcome:

  • Yield: >90%

  • Purity: Can be assessed by ¹H NMR and melting point. If necessary, the product can be recrystallized from a suitable solvent like ethanol/water.[14]

Protocol 2: Reduction of 1-Hydroxy-4-nitro-2-naphthoic acid

This protocol details the reduction of the aromatic nitro group to a primary amine. Several methods exist for this transformation.[4][15][16][17] We present the use of Tin(II) Chloride (SnCl₂) as it is a mild and effective method that is tolerant of many functional groups, including the carboxylic acid and phenol.[16] Catalytic hydrogenation with H₂/Pd-C is an alternative, but care must be taken as it can sometimes reduce other functional groups.[16]

Materials:

  • 1-Hydroxy-4-nitro-2-naphthoic acid (from Protocol 1)

  • Tin(II) Chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate (EtOAc)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Preparation: In a round-bottom flask, dissolve 1-Hydroxy-4-nitro-2-naphthoic acid (1.0 eq) in ethanol.

  • Reagent Addition: In a separate flask, dissolve Tin(II) Chloride dihydrate (4.0-5.0 eq) in a minimal amount of concentrated HCl. This pre-dissolution is crucial for an effective reaction.

  • Reaction: Add the SnCl₂/HCl solution dropwise to the stirred solution of the nitro compound at room temperature. The reaction is typically exothermic. After the addition is complete, continue stirring at room temperature or with gentle heating (40-50 °C) for 1-3 hours. Monitor the reaction by TLC.

  • Work-up (Part 1 - Quenching & Basification): Cool the reaction mixture in an ice bath. Carefully add saturated NaHCO₃ solution to neutralize the excess acid. Be cautious as CO₂ evolution will occur. Continue adding base until the solution is neutral or slightly basic (pH ~7-8). A tin hydroxide precipitate will form.

  • Extraction: Add Ethyl Acetate to the mixture and stir vigorously for 15-20 minutes. Filter the entire mixture through a pad of Celite® to remove the tin salts.

  • Isolation: Separate the organic layer from the filtrate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting 4-amino-1-hydroxy-2-naphthoic acid can be purified by recrystallization or column chromatography if necessary.

Expected Outcome:

  • Yield: 70-90%

  • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry, confirming the disappearance of the nitro group and the appearance of the amine protons.

Application in Drug Discovery: Synthesis of a Derivative Library

The 4-amino-1-hydroxy-2-naphthoic acid core scaffold is an ideal starting point for creating a library of diverse amide derivatives for screening in drug discovery programs. Amide bond formation is a cornerstone reaction in medicinal chemistry.[18] A variety of coupling reagents can be employed, such as HATU, HBTU, or EDC in combination with HOBt, to facilitate the reaction between the naphthoic acid and a panel of primary or secondary amines.[]

G cluster_0 Library Synthesis cluster_1 Drug Discovery Workflow CoreScaffold 4-Amino-1-hydroxy-2-naphthoic acid Coupling Amide Coupling Conditions (e.g., HATU, DIPEA, DMF) CoreScaffold->Coupling AminePanel Diverse Amine Panel (R-NH2) AminePanel->Coupling Library Diverse Naphthoic Acid Amide Library Coupling->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: Workflow for library synthesis and subsequent drug discovery.

Protocol 3: General Procedure for Amide Library Synthesis

This protocol provides a general method for parallel synthesis of an amide library from the core scaffold.

Materials:

  • 4-Amino-1-hydroxy-2-naphthoic acid (from Protocol 2)

  • A diverse set of primary and secondary amines (R¹R²NH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • 96-well reaction block or individual reaction vials

Procedure (per reaction):

  • Preparation: To a reaction vial, add 4-amino-1-hydroxy-2-naphthoic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.2 eq) to the activated acid mixture.

  • Reaction: Seal the vial and allow the reaction to proceed at room temperature for 12-24 hours. Progress can be monitored by LC-MS.

  • Work-up & Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like Ethyl Acetate. The crude products are typically purified using preparative HPLC or automated flash chromatography to yield the pure amide derivatives.

Conclusion

Phenyl 1-hydroxy-4-nitro-2-naphthoate is a highly valuable and strategically designed precursor for the efficient synthesis of libraries of 4-amino-1-hydroxy-2-naphthoic acid derivatives. The protocols outlined in this guide provide a robust and reliable pathway for researchers to access these important molecular scaffolds. The chemical tractability of the precursor, combined with the biological relevance of the resulting naphthoic acid derivatives, establishes this synthetic route as a powerful tool in modern medicinal chemistry and drug discovery.

References

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
  • Process for Catalytic Reduction of Nitro Compounds to Amines. (2023).
  • Nitro Reduction - Common Conditions. Organic Chemistry Portal.
  • Reduction of nitro compounds. Wikipedia.
  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Master Organic Chemistry.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024). BOC Sciences.
  • Synthesis of Amides. (2021). Chemistry LibreTexts.
  • Phenyl 1-hydroxy-4-nitro-2-naphtho
  • Hydrolysing esters. Chemguide.
  • 1-Naphthoic Acid as a Versatile Intermediate in Pharmaceutical Synthesis: Applic
  • Theoretical and Computational Exploration of Naphthoic Acid Derivatives: A Technical Guide for Drug Discovery. Benchchem.
  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
  • APPLICATION OF NAPHTHENIC ACID DERIVATIVES IN MEDICINE. (2023). Journal of Chemistry of Goods and Traditional Medicine.
  • Methods for amide bond synthesis. (2022).
  • Technical Support Center: Safe Handling and Storage of Nitro Compounds. Benchchem.
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  • Nitroaromatic Compounds, from Synthesis to Biodegrad
  • Hydrolysis of Esters. (2022). Chemistry LibreTexts.
  • Runaway reaction hazards in processing organic nitrocompounds. IChemE.
  • Report on Nitrophenols. CAMEO Chemicals | NOAA.
  • PHENYL 1-HYDROXY-4-NITRO-2-NAPHTHO
  • Naphthalene derivatives and their application in medicine. (2015).
  • Phenyl 1-hydroxy-4-nitro-2-naphtho
  • Synthesis of Naphthoic Acids as Potential Anticancer Agents. (2018).
  • Synthesis of 1-nitro-2-hydroxynaphthalene. Mol-Instincts.
  • phenyl 1-hydroxy-4-nitro-2-naphthoate — Chemical Substance Inform
  • Synthesis of some new 4 - hydroxy - 2 - Naphthoic Acid Hydrazide Derivatives. (2022).
  • 1-nitro-2-hydroxy-3-naphthoic acid and its deriv
  • Phenyl 1,4-dihydroxy-2-naphthoate(54978-55-1) 13C NMR spectrum. ChemicalBook.
  • One-Pot Synthesis of Hydroxy Substituted 1,4-Naphthoquinone with 2-Pyrones. Journal of the Korean Chemical Society.
  • Process for the preparation of hydroxy naphthoic acids. (1968).
  • 1-Hydroxy-4-(4-nitrophenoxy)
  • Phenyl 1-hydroxy-2-naphtho
  • Synthesis of N'-{4-nitrophenyl}-1-naphthohydrazide. Benchchem.
  • Phenyl 1-hydroxy-2-naphtho
  • Various Techniques for the Synthesis of 2-Nitrophenylamino-1,4-naphthoquinone Deriv
  • One-pot reaction of 2-hydroxy-1,4-naphthaquinone, 2-nitrocinnamaldehyde and 6-aminouracil. (2021).
  • Reactions between aromatic nitro-compounds and hydroxylamines in alkaline solution. Part II. Product studies. Journal of the Chemical Society B: Physical Organic.
  • The Hydroxylation of Aromatic Nitro Compounds by Alkalies.

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Application

Application Note: A Novel Chromogenic Substrate for High-Throughput Screening of Hydrolytic Enzymes

Topic: Integrating Phenyl 1-hydroxy-4-nitro-2-naphthoate into High-Throughput Screening Assays For: Researchers, scientists, and drug development professionals. Abstract High-throughput screening (HTS) is a cornerstone o...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Integrating Phenyl 1-hydroxy-4-nitro-2-naphthoate into High-Throughput Screening Assays

For: Researchers, scientists, and drug development professionals.

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against biological targets.[1] A critical component of a successful HTS campaign is a robust and reliable assay.[2] This document describes the proposed application of Phenyl 1-hydroxy-4-nitro-2-naphthoate as a novel chromogenic substrate for the high-throughput screening of hydrolytic enzymes, such as esterases, proteases, and lipases. Based on the well-established principles of nitrophenyl-based substrates in enzyme assays, the enzymatic hydrolysis of this compound is hypothesized to release a colored product, enabling a simple and automatable colorimetric readout.[3][4] This application note provides a comprehensive guide to the assay principle, a detailed protocol for its implementation in a high-throughput format, and strategies for assay development, validation, and data analysis.

Introduction: The Need for Novel HTS Substrates

The discovery of potent and selective enzyme inhibitors is a primary objective in drug development.[5] HTS campaigns targeting enzymes are a common strategy for identifying initial "hit" compounds.[6] The success of these campaigns is highly dependent on the quality of the assay, which is in turn reliant on the substrates used. While many chromogenic and fluorogenic substrates are commercially available, the development of novel substrates can offer advantages in terms of specificity, solubility, and kinetic properties.

Phenyl 1-hydroxy-4-nitro-2-naphthoate is a naphthoic acid ester with the chemical formula C₁₇H₁₁NO₅.[7] Its structure is analogous to commonly used p-nitrophenyl esters, which are widely employed as chromogenic substrates for various hydrolases.[3] Upon enzymatic cleavage of the ester bond, these substrates release p-nitrophenol, which, under alkaline conditions, forms the intensely yellow p-nitrophenolate anion, readily quantifiable by absorbance spectroscopy.[8][9] By this analogy, we propose that Phenyl 1-hydroxy-4-nitro-2-naphthoate can serve as a versatile substrate for HTS assays targeting hydrolytic enzymes.

Principle of the Assay

The proposed assay is based on the enzymatic hydrolysis of the ester bond in Phenyl 1-hydroxy-4-nitro-2-naphthoate by a target hydrolase. This reaction is expected to yield phenyl acetate and 1-hydroxy-4-nitro-2-naphthoic acid. The resulting nitronaphthol product, 4-nitro-1-naphthol, is predicted to be a chromogenic molecule, particularly under alkaline conditions, which facilitates its detection.[10]

The reaction can be summarized as follows:

Phenyl 1-hydroxy-4-nitro-2-naphthoate (colorless) + H₂O ---(Hydrolase Enzyme)--> Phenylacetate + 4-Nitro-1-naphthol (colored product)

The intensity of the color produced is directly proportional to the amount of 4-nitro-1-naphthol released, which in turn is a measure of the enzyme's activity.[11] In a screening context for inhibitors, a decrease in the color intensity relative to a control without an inhibitor indicates the presence of an active compound.

Assay Principle sub Phenyl 1-hydroxy-4-nitro-2-naphthoate (Substrate, Colorless) enzyme Hydrolase Enzyme sub->enzyme Binds to active site prod 4-Nitro-1-naphthol (Product, Colored) Absorbance Reading\n(e.g., 405 nm) Absorbance Reading (e.g., 405 nm) prod->Absorbance Reading\n(e.g., 405 nm) Measured Signal enzyme->prod Catalyzes hydrolysis inhibitor Test Compound (Potential Inhibitor) inhibitor->enzyme Inhibits

Caption: Enzymatic hydrolysis of Phenyl 1-hydroxy-4-nitro-2-naphthoate.

Materials and Reagents

  • Substrate: Phenyl 1-hydroxy-4-nitro-2-naphthoate (synthesis or custom order)

  • Enzyme: Purified hydrolytic enzyme of interest (e.g., esterase, protease)

  • Assay Buffer: Buffer appropriate for the specific enzyme's optimal activity (e.g., Tris-HCl, phosphate buffer).

  • Stop Solution: An alkaline solution to terminate the reaction and develop the color of the product (e.g., 0.1 M NaOH or 0.2 M Na₂CO₃).

  • Test Compounds: Library of small molecules dissolved in a suitable solvent (e.g., DMSO).

  • Positive Control: A known inhibitor of the target enzyme.

  • Negative Control: Assay buffer with solvent (e.g., DMSO) but no test compound.

  • Microplates: 96- or 384-well clear, flat-bottom microplates.

  • Instrumentation: Microplate reader capable of measuring absorbance at the desired wavelength (e.g., 405 nm).

Detailed Experimental Protocol

This protocol is designed for a standard 384-well plate format and can be adapted for other formats.

Step 1: Reagent Preparation

  • Substrate Stock Solution: Prepare a concentrated stock solution of Phenyl 1-hydroxy-4-nitro-2-naphthoate in an appropriate organic solvent (e.g., DMSO). The final concentration in the assay should be at or near the Michaelis constant (Kₘ) of the enzyme.[11]

  • Enzyme Working Solution: Dilute the purified enzyme in assay buffer to a concentration that produces a robust signal within the linear range of the assay during the desired incubation time.

  • Test Compound Plates: Prepare plates containing the test compounds at the desired screening concentration.

Step 2: Assay Procedure

  • Compound Dispensing: Add a small volume (e.g., 1 µL) of the test compounds, positive control, and negative control (solvent) to the appropriate wells of the microplate.

  • Enzyme Addition: Add the enzyme working solution to all wells except for the "no-enzyme" control wells.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at the enzyme's optimal temperature to allow for the interaction between the enzyme and potential inhibitors.

  • Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at the optimal temperature for a predetermined time (e.g., 30-60 minutes).

  • Reaction Termination: Add the stop solution to all wells to stop the reaction and develop the color of the 4-nitro-1-naphthol product.

  • Signal Detection: Read the absorbance of each well in a microplate reader at the wavelength corresponding to the maximum absorbance of the product (e.g., 405 nm).[8]

HTS Workflow start Start dispense_compounds Dispense Compounds (1 µL) start->dispense_compounds add_enzyme Add Enzyme Solution dispense_compounds->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate initiate_reaction Initiate Reaction (Add Substrate) pre_incubate->initiate_reaction incubate Incubate initiate_reaction->incubate stop_reaction Stop Reaction (Add Stop Solution) incubate->stop_reaction read_plate Read Absorbance stop_reaction->read_plate end End read_plate->end

Caption: A generalized workflow for the HTS assay.

Assay Development and Validation

Prior to initiating a full-scale HTS campaign, the assay must be thoroughly developed and validated.

5.1. Determination of Optimal Wavelength The absorbance spectrum of the reaction product (4-nitro-1-naphthol) in the final assay buffer (including the stop solution) should be determined to identify the optimal wavelength (λₘₐₓ) for detection.

5.2. Enzyme and Substrate Optimization

  • Enzyme Titration: Perform the assay with varying concentrations of the enzyme while keeping the substrate concentration constant to find an enzyme concentration that yields a robust signal without being in the saturation range.

  • Substrate Titration and Kₘ Determination: Determine the Michaelis-Menten constant (Kₘ) by measuring the initial reaction rates at various substrate concentrations.[12] For inhibitor screening, a substrate concentration at or near the Kₘ is often used.[12]

5.3. Assay Quality Assessment: The Z'-Factor The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[7][13] It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3σₚ + 3σₙ) / |µₚ - µₙ|

An assay is considered robust and suitable for HTS if the Z'-factor is ≥ 0.5.[2][14]

Parameter Description Acceptable Range
Z'-Factor A measure of assay quality, accounting for the dynamic range and data variation.≥ 0.5[14]
Signal-to-Background The ratio of the mean signal of the negative control to the mean signal of the positive control.> 5 (assay dependent)
Coefficient of Variation (%CV) A measure of the variability of the data, expressed as a percentage.< 15%

Data Analysis and Hit Confirmation

6.1. Primary Data Analysis The percentage of inhibition for each test compound can be calculated using the following formula:

% Inhibition = [1 - (Abs_compound - Abs_no_enzyme) / (Abs_negative_control - Abs_no_enzyme)] * 100

A "hit" is typically defined as a compound that exhibits an inhibition level above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

6.2. Hit Confirmation and Validation Primary hits must undergo a rigorous confirmation process to eliminate false positives.[15][16]

  • Re-testing: Confirmed hits should be re-tested in the primary assay to ensure their activity is reproducible.

  • Dose-Response Curves: Generate dose-response curves for confirmed hits to determine their potency (e.g., IC₅₀ value).

  • Orthogonal Assays: Employ a secondary assay that uses a different detection method or substrate to confirm the activity of the hits.[16]

  • Counter-Screens: Perform counter-screens to identify compounds that interfere with the assay technology (e.g., colored compounds or those that inhibit the reporter system).[15]

Hit Validation Workflow primary_screen Primary HTS hit_identification Hit Identification (% Inhibition > Threshold) primary_screen->hit_identification retest Re-test in Primary Assay hit_identification->retest dose_response Dose-Response Curve (Determine IC50) retest->dose_response false_positive False Positive retest->false_positive Fail orthogonal_assay Orthogonal Assay Confirmation dose_response->orthogonal_assay dose_response->false_positive Fail counter_screen Counter-Screen (Rule out artifacts) orthogonal_assay->counter_screen orthogonal_assay->false_positive Fail confirmed_hit Confirmed Hit counter_screen->confirmed_hit Pass counter_screen->false_positive Fail

Caption: A typical workflow for hit validation after a primary screen.

Conclusion

Phenyl 1-hydroxy-4-nitro-2-naphthoate presents a promising, novel substrate for the development of robust and cost-effective colorimetric assays for the high-throughput screening of hydrolytic enzymes. Its structural similarity to established nitrophenyl-based substrates provides a strong rationale for its application. By following the detailed protocols and validation strategies outlined in this application note, researchers can effectively integrate this compound into their drug discovery workflows, potentially accelerating the identification of novel enzyme inhibitors.

References

  • PubChem. (n.d.). Phenyl 1-hydroxy-4-nitro-2-naphthoate. National Center for Biotechnology Information. [Link]

  • Z-factors. (n.d.). BIT 479/579 High-throughput Discovery. [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • Kaiser, M., et al. (2020). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(9), 971-980. [Link]

  • PubChem. (n.d.). 1-Nitronaphthalene. National Center for Biotechnology Information. [Link]

  • U.S. National Library of Medicine. (2021, October 11). Application of modified Michaelis - Menten equations for determination of enzyme inducing and inhibiting drugs. PubMed. [Link]

  • Merck Millipore. (n.d.). Hit Discovery & Confirmation for Early Drug Discovery. [Link]

  • On HTS. (2023, December 12). Z-factor. [Link]

  • BMG LABTECH. (2025, January 27). The Z prime value (Z´). [Link]

  • Patsnap Synapse. (2025, May 9). Michaelis-Menten Kinetics Explained: A Practical Guide for Biochemists. [Link]

  • U.S. National Library of Medicine. (n.d.). p-nitrophenyl penta-N-acetyl-beta-chitopentaoside as a novel synthetic substrate for the colorimetric assay of lysozyme. PubMed. [Link]

  • ScienCell. (n.d.). pNPP Phosphatase Assay (PNPP). [Link]

  • PubChem. (n.d.). 4-Nitro-1-naphthol. National Center for Biotechnology Information. [Link]

  • Pelago Bioscience. (n.d.). Hit confirmation for Lead Generation in Drug Discovery. [Link]

  • Drug Target Review. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]

  • ResearchGate. (2025, December 20). Colorimetric ortho-aminobenzaldehyde assay developed for the high-throughput chemical screening of inhibitors against dihydrodipicolinate synthase from pathogenic bacteria. [Link]

  • Drug Target Review. (2020, June 4). High-throughput screening as a method for discovering new drugs. [Link]

  • U.S. National Library of Medicine. (n.d.). High-throughput screening of activity and enantioselectivity of esterases. PubMed. [Link]

  • U.S. National Library of Medicine. (n.d.). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Semantic Scholar. [Link]

  • U.S. National Library of Medicine. (n.d.). High-throughput screening method for lipases/esterases. PubMed. [Link]

  • Center for Dead Plant Studies. (1994, July 21). Assays with p-Nitrophenyl linked Substrates. [Link]

  • ResearchGate. (2025, October 5). Integrated Absorption Spectroscopic Measurement of 2-Nitrophenol and Naphthalene. [Link]

  • ResearchGate. (n.d.). Michaelis-Menten Kinetics. [Link]

  • ResearchGate. (n.d.). p-Nitrophenyl Penta-N-Acetyl-β-Chitopentaoside as a Novel Synthetic Substrate for the Colorimetric Assay of Lysozyme. [Link]

  • U.S. National Library of Medicine. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PubMed Central. [Link]

  • SlideShare. (n.d.). Michaelis-menten kinetics. [Link]

  • Journal of New Developments in Chemistry. (n.d.). Colorimetric Assays. [Link]

  • ResearchGate. (n.d.). High-Throughput Screening Method for Lipases/Esterases. [Link]

  • ACS Publications. (2018, January 24). Sortase-Mediated High-Throughput Screening Platform for Directed Enzyme Evolution. ACS Combinatorial Science. [Link]

  • ResearchGate. (2025, October 5). Integrated Absorption Spectroscopic Measurement of 2-Nitrophenol and Naphthalene. [Link]

  • National Institute of Standards and Technology. (n.d.). 4-(4-Nitrophenylazo)-1-naphthol. NIST Chemistry WebBook. [Link]

  • ResearchGate. (2025, October 11). Integrated Absorption Spectroscopic Measurement of 2-Nitrophenol and Naphthalene. [Link]

  • Angene. (n.d.). 4-Nitro-1-naphthol(CAS# 605-62-9 ). [Link]

  • PubChemLite. (n.d.). 4-nitro-1-naphthol (C10H7NO3). [Link]

  • National Institute of Standards and Technology. (n.d.). Naphthalene, 1-nitro-. NIST Chemistry WebBook. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Spontaneous Hydrolysis of Phenyl 1-hydroxy-4-nitro-2-naphthoate

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. As researchers and drug development professionals, you rely on the structural integrity of your reagents to generate reproducible...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. As researchers and drug development professionals, you rely on the structural integrity of your reagents to generate reproducible data. Phenyl 1-hydroxy-4-nitro-2-naphthoate (CAS: 65208-34-6) [1] is a highly specialized, structurally complex ester that is notoriously prone to spontaneous hydrolysis during storage and handling.

In this guide, we will move beyond basic storage instructions and dissect the chemical causality behind this instability. By understanding the thermodynamic and kinetic drivers of its degradation, you can implement the self-validating protocols detailed below to ensure absolute reagent integrity.

Part 1: Mechanistic Deep Dive (The "Why")

Q: Why does this specific ester hydrolyze so rapidly, even under seemingly dry conditions?

A: The extreme reactivity of Phenyl 1-hydroxy-4-nitro-2-naphthoate is not an artifact of poor manufacturing; it is an inherent thermodynamic vulnerability driven by a "perfect storm" of three structural features:

  • Neighboring Group Participation (Intramolecular Catalysis): The hydroxyl group at the C1 position is perfectly positioned to form a tight, 6-membered intramolecular hydrogen bond with the carbonyl oxygen of the C2 ester[2]. This internal hydrogen bond acts as a permanent Lewis acid, heavily polarizing the carbonyl bond and drastically lowering the activation energy required for nucleophilic attack by trace water.

  • Extreme Electronic Activation: The nitro group at the C4 position is strongly electron-withdrawing via both inductive and resonance effects. This achieves two destructive outcomes: it maximizes the electrophilicity of the ester carbonyl carbon, and it increases the acidity of the C1 hydroxyl group, making the intramolecular hydrogen bond even stronger[3].

  • Superior Leaving Group: Unlike standard aliphatic esters that yield poor alkoxide leaving groups (pKa ~16), this compound is a phenyl ester. Upon nucleophilic attack, it expels a phenoxide ion (pKa ~10.0). This highly stable leaving group shifts the reaction equilibrium irreversibly toward degradation.

HydrolysisMechanism A Intact Ester (Phenyl 1-hydroxy-4-nitro-2-naphthoate) B Intramolecular H-Bonding (1-OH activates C2=O) A->B Structural Pre-organization C Nucleophilic Attack (Trace H2O) B->C Lowers Activation Energy D Tetrahedral Intermediate Collapse C->D Rate-Determining Step E Hydrolyzed Products (4-Nitro-1-hydroxy-2-naphthoic acid + Phenol) D->E Phenoxide Leaving Group

Figure 1: Mechanistic pathway of spontaneous hydrolysis driven by intramolecular catalysis.

Part 2: Diagnostic FAQs

Q: How can I analytically confirm if my batch has degraded?

A: Because the hydrolysis products (1-hydroxy-4-nitro-2-naphthoic acid and phenol) have vastly different electronic and steric profiles compared to the intact ester, degradation is easily tracked. Do not rely solely on visual inspection, though a deepening orange/red hue often indicates the formation of ionized naphthoic acid or phenoxide species.

Use the following self-validating analytical signatures to confirm reagent integrity before critical assays:

Table 1: Analytical Signatures for Degradation Tracking

Analytical MethodIntact Ester (Expected)Hydrolyzed Products (Degraded)
LC-MS (ESI-) m/z 308.05 [M-H]⁻m/z 232.02 (Naphthoic Acid) & 93.03 (Phenol)
¹H-NMR (DMSO-d₆) Multiplet ~7.1–7.5 ppm (Phenyl ester protons integrated with naphthyl scaffold)Distinct, decoupled Phenol peaks; Phenyl ester signals absent from the naphthyl system
HPLC (C18, Reverse Phase) Single, later retention time (Highly hydrophobic)Two earlier eluting peaks (Highly polar acid + Phenol)
Visual / Colorimetric Pale yellow to tan powderDeepening yellow/orange (indicative of ionized species)

Part 3: Storage & Handling Protocols (The "How")

Q: What is the definitive protocol for storing and handling this compound?

A: To combat the autocatalytic nature of this compound's degradation, you must eliminate the nucleophile (water) entirely. The following step-by-step methodologies are designed as self-validating systems—if you follow the causality of the steps, the compound cannot hydrolyze.

Protocol A: Long-Term Solid Storage
  • Desiccation: Store the primary vial inside a secondary sealed container (e.g., a desiccator cabinet or a Mylar bag containing indicating Drierite or silica gel).

  • Temperature Control: Maintain the solid at -20°C or -80°C . This kinetically suppresses any trace hydrolysis reactions.

  • Inert Atmosphere Purging (Critical): Before sealing the vial, purge the headspace with Argon gas . Causality check: Argon is significantly denser than ambient air (~1.78 g/L vs ~1.22 g/L). It forms a heavy, protective blanket over the powder that physically displaces moisture-laden air. Nitrogen gas is too light and will mix with ambient air during the capping process.

  • Thermal Equilibration: When retrieving the compound from the freezer, place the sealed vial in a room-temperature desiccator for at least 30 minutes before opening. Causality check: Opening a cold vial causes immediate condensation of atmospheric moisture directly onto the highly reactive powder, guaranteeing rapid hydrolysis.

Protocol B: Solution Preparation for Assays
  • Solvent Selection: Use strictly anhydrous, amine-free, and alcohol-free aprotic solvents. Dry DMSO (stored over molecular sieves) or anhydrous Acetonitrile are mandatory.

  • Just-in-Time Preparation: Never store this compound in solution. Prepare your stock solutions immediately before addition to your assay buffer.

  • Nucleophile Avoidance: Ensure your assay buffers do not contain unintended strong nucleophiles (e.g., high concentrations of primary amines, Tris buffer, or thiols) unless they are the specific target of your experiment, as they will rapidly cleave the phenyl ester via aminolysis or thioesterification.

HandlingWorkflow A Solid Compound (Stored at -20°C under Argon) B Equilibrate to Room Temp (Sealed in desiccator, 30 mins) A->B Prevents condensation C Weighing / Aliquoting (Minimize ambient exposure) B->C D Dissolution (Anhydrous DMSO/MeCN only) C->D Working aliquot F Purge vial with Argon & Return to -20°C C->F Remaining solid E Immediate Assay Use (Do not store in solution) D->E Prevents solvolysis

Figure 2: Optimized handling workflow to prevent moisture introduction and solvolysis.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 103329, Phenyl 1-hydroxy-4-nitro-2-naphthoate." PubChem, [Link]

  • Catalán, J., et al. "The Six-Membered Intramolecular Hydrogen Bond Position as a Switch for Inducing an Excited State Intramolecular Proton Transfer (ESIPT) in Esters of o-Hydroxynaphthoic Acids." The Journal of Physical Chemistry A, vol. 103, no. 50, 1999, pp. 10921-10934. ACS Publications, [Link]

  • Datta, A., et al. "Influence of surfactants on the excited state photophysics of 4-nitro-1-hydroxy-2-naphthoic acid." Photochemical & Photobiological Sciences, vol. 9, 2010, pp. 1100-1107. RSC Publishing, [Link]

Optimization

Preventing degradation of Phenyl 1-hydroxy-4-nitro-2-naphthoate at room temperature

Technical Support Center: Phenyl 1-hydroxy-4-nitro-2-naphthoate A Guide to Preventing Degradation at Room Temperature Welcome to the technical support resource for Phenyl 1-hydroxy-4-nitro-2-naphthoate. This guide is des...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Phenyl 1-hydroxy-4-nitro-2-naphthoate

A Guide to Preventing Degradation at Room Temperature

Welcome to the technical support resource for Phenyl 1-hydroxy-4-nitro-2-naphthoate. This guide is designed for researchers, scientists, and drug development professionals to address the stability challenges associated with this compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the integrity of your experiments.

The inherent structure of Phenyl 1-hydroxy-4-nitro-2-naphthoate, featuring a hydrolyzable ester linkage, a photosensitive nitroaromatic system, and a phenolic hydroxyl group, makes it susceptible to degradation under ambient conditions. Understanding these liabilities is the first step toward effective mitigation. This document provides a structured approach to identifying potential degradation pathways and implementing robust handling and storage protocols.

Troubleshooting Guide: Diagnosing and Solving Degradation

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: I dissolved Phenyl 1-hydroxy-4-nitro-2-naphthoate in an aqueous buffer, and now my HPLC analysis shows a new, more polar peak. What is happening?

A1: You are likely observing hydrolysis of the phenyl ester bond. The ester linkage is susceptible to nucleophilic attack by water, a reaction catalyzed by both acid and base. This degradation pathway yields 1-hydroxy-4-nitro-2-naphthoic acid and phenol. The resulting carboxylic acid is significantly more polar than the parent ester, causing it to elute earlier on a reverse-phase HPLC column.

  • Causality: Phenyl esters, while more stable than alkyl esters, will hydrolyze over time in aqueous solutions. The rate of hydrolysis is highly pH-dependent, with significantly faster degradation observed under alkaline conditions due to the increased concentration of the highly nucleophilic hydroxide ion.[1][2][3] Even at neutral pH, slow hydrolysis can occur.[4]

  • Immediate Action:

    • Confirm the identity of the degradation product using a reference standard for 1-hydroxy-4-nitro-2-naphthoic acid, if available, or by LC-MS to confirm the expected mass.

    • For immediate use, prepare fresh solutions and use them within a few hours.

    • If your experiment allows, lower the pH of your buffer to a mildly acidic range (e.g., pH 2-5), where the rate of hydrolysis is often at a minimum.[2]

  • Preventative Strategy: For long-term storage, prepare stock solutions in anhydrous aprotic organic solvents like DMSO or DMF and store them at -20°C or -80°C. Dilute into your aqueous experimental buffer immediately before use.

Q2: My solid sample of Phenyl 1-hydroxy-4-nitro-2-naphthoate has developed a yellowish or brownish tint after being stored on the lab bench. Why?

A2: This color change is a strong indicator of photodegradation. The nitroaromatic and naphthalene ring systems in the molecule are chromophores that can absorb ambient light, particularly in the UV spectrum. This absorption can lead to chemical reactions that alter the compound's structure and produce colored byproducts.

  • Causality: Nitroaromatic compounds are known to be susceptible to photolysis.[5][6][7] Irradiation can generate reactive species and lead to complex degradation pathways, including the formation of nitrophenols and other colored impurities.[8] Direct photolysis in aqueous solutions can lead to the formation of various intermediates, including nitrite and nitrate ions.[7]

  • Immediate Action:

    • Verify the purity of the discolored sample using HPLC or another suitable analytical technique.

    • If significant degradation has occurred, the material may not be suitable for sensitive experiments. It is recommended to use a fresh, properly stored sample.

  • Preventative Strategy: Always store solid Phenyl 1-hydroxy-4-nitro-2-naphthoate in an amber vial or a container completely covered with aluminum foil to protect it from light. Store the container in a dark, cool, and dry place, such as a desiccator inside a cabinet.

Q3: I prepared a stock solution in DMSO, but after several days at room temperature on the bench, I see a decrease in the main peak area in my HPLC analysis. What could be the cause if not hydrolysis?

A3: Even in an aprotic solvent like DMSO, degradation can occur due to a combination of factors, primarily light exposure and potential oxidation, especially if the container is not sealed properly.

  • Causality:

    • Photodegradation: As mentioned in Q2, exposure to ambient light is a primary degradation pathway.[5][6][7]

    • Oxidation: The phenolic hydroxyl group can be susceptible to oxidation, which can be accelerated by light and the presence of trace metal impurities. While DMSO is generally stable, prolonged exposure to air and light can promote oxidative processes.

    • Moisture: DMSO is hygroscopic and can absorb atmospheric moisture over time. If enough water is absorbed, it can facilitate slow hydrolysis of the ester.

  • Preventative Strategy:

    • Light Protection: Store stock solutions in amber vials or foil-wrapped tubes.

    • Inert Atmosphere: For maximum stability of long-term stock solutions, consider aliquoting the solution into smaller vials, purging with an inert gas like argon or nitrogen before sealing, and storing at -80°C.

    • Temperature Control: Avoid leaving stock solutions at room temperature for extended periods. After use, immediately return them to the recommended cold storage conditions.

Visualizing Degradation & Prevention

To better understand the stability challenges and the recommended workflows, refer to the following diagrams.

Parent Phenyl 1-hydroxy-4-nitro-2-naphthoate Hydrolysis Hydrolysis (H₂O, pH dependent) Parent->Hydrolysis Photo Photodegradation (Light/UV Exposure) Parent->Photo Oxidation Oxidation (Air, Impurities) Parent->Oxidation Prod_Acid 1-Hydroxy-4-nitro-2-naphthoic Acid + Phenol Hydrolysis->Prod_Acid Yields Prod_Photo Complex Mixture of Photoproducts (Colored) Photo->Prod_Photo Yields Prod_Oxid Oxidized Byproducts Oxidation->Prod_Oxid Yields

Caption: Primary degradation pathways for Phenyl 1-hydroxy-4-nitro-2-naphthoate.

start Start: Prepare Solution t0 Time-point t=0: Analyze by HPLC-UV (Determine initial purity/area) start->t0 incubate Incubate under Test Conditions (e.g., Room Temp, Light vs. Dark) t0->incubate tn Time-point t=n: Analyze by HPLC-UV incubate->tn tn->incubate Repeat for subsequent time-points compare Compare peak area of parent compound and look for new peaks tn->compare data Calculate % Remaining vs. Time compare->data end Determine Degradation Rate data->end

Caption: Experimental workflow for monitoring compound stability.

Recommended Protocols & Data

Adherence to standardized protocols is critical for reproducible results.

Protocol 1: Preparation and Storage of Stock Solutions
  • Solvent Selection: Use an anhydrous, aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents minimize the risk of hydrolysis.

  • Preparation: Allow the solid Phenyl 1-hydroxy-4-nitro-2-naphthoate and the solvent to come to room temperature inside a desiccator to prevent condensation of atmospheric moisture. Weigh the required amount of solid and dissolve it in the solvent to the desired concentration (e.g., 10 mM).

  • Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes in amber glass vials or polypropylene tubes. This prevents contamination and repeated freeze-thaw cycles for the main stock.

  • Inert Gas Purge (Optional, for maximum stability): Before sealing, gently flush the headspace of each aliquot with an inert gas (argon or nitrogen) to displace oxygen and minimize oxidative degradation.

  • Storage: Tightly seal the vials and store them upright at ≤ -20°C. For long-term storage (>6 months), -80°C is recommended.

Protocol 2: HPLC Method for Stability Monitoring

This protocol provides a general method that should be optimized for your specific instrumentation.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A typical gradient might be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the parent compound has strong absorbance (e.g., determined by a UV scan). Nitroaromatic compounds often have strong absorbance between 254 nm and 350 nm.

  • Sample Preparation: Dilute a small amount of your stock or experimental solution in the initial mobile phase composition to ensure compatibility and good peak shape.

Data Summary Tables
FormTemperatureAtmosphereLight ConditionsRecommendations & Rationale
Solid Room Temperature (controlled, 15-25°C) or 2-8°CStandard Air / DesiccatedMust be Protected from Light Store in amber vials in a dark cabinet. Desiccation prevents uptake of moisture which could lead to solid-state hydrolysis over time.[9][10]
Solution (Aprotic Solvent, e.g., DMSO) ≤ -20°C (Short-term) or -80°C (Long-term)Standard Air / Inert GasMust be Protected from Light Cold temperatures drastically slow degradation kinetics. An inert atmosphere is best practice for preventing long-term oxidation.
Solution (Aqueous Buffer) 2-8°C (if necessary)N/AMust be Protected from Light Not recommended for storage. Prepare fresh before each experiment and use immediately to avoid significant hydrolysis.[4]
Table 1: Recommended Storage and Handling Conditions.

Frequently Asked Questions (FAQs)

Q: What are the primary degradation products I should look for? A: The most common and predictable degradation product is from hydrolysis: 1-hydroxy-4-nitro-2-naphthoic acid . Photodegradation can produce a more complex mixture of byproducts that may be difficult to identify without advanced analytical techniques.[8]

Q: Can I use antioxidants to stabilize the compound in solution? A: While antioxidants like ascorbic acid can sometimes prevent oxidative degradation of phenolic compounds, their use should be carefully validated. They may interfere with your assay or introduce new variables. The most robust strategy is to prevent degradation by controlling the storage conditions (light, temperature, atmosphere).

Q: How quickly does the compound degrade at room temperature in an aqueous solution? A: The exact rate is highly dependent on the pH, buffer composition, and presence of any catalytic species.[2][11] It is strongly recommended that you perform a preliminary stability study under your specific experimental conditions, using the HPLC method described above, to determine the acceptable time frame for your experiments.

Q: Is it safe to handle this compound on an open bench? A: Standard laboratory safety precautions should be followed. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][12][13]

References

  • Legrini, O., Oliveros, E., & Braun, A. M. (1993). Photochemical processes for water treatment. Chemical Reviews, 93(2), 671-698.
  • Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data, 7(2), 383-415.
  • Ando, W. (Ed.). (1992). Organic Peroxides. John Wiley & Sons.
  • Fersht, A. R., & Kirby, A. J. (1967). The hydrolysis of some p-nitrophenyl esters. The pH-dependence of the leaving group. Journal of the American Chemical Society, 89(19), 4857-4863.
  • Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. [Link]

  • Chen, B., Yang, C., & Goh, N. K. (2005). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(5), 712-718.
  • Kahne, D., & Still, W. C. (1988). Hydrolysis of a series of para-substituted phenyl esters. Journal of the American Chemical Society, 110(22), 7529-7534.
  • Khan, M. N. (2004). Alkaline hydrolysis of esters. Journal of Chemical Education, 81(5), 713.
  • Chen, B., Yang, C., & Goh, N. K. (2005). Direct photolysis of nitroaromatic compounds in aqueous solutions. Journal of Environmental Sciences, 17(4), 542-547.
  • Jencks, W. P., & Gilchrist, M. (1968). Nonlinear structure-reactivity correlations. The reactivity of nucleophilic reagents toward esters. Journal of the American Chemical Society, 90(10), 2622-2637.
  • Stalikas, C. D. (2007). Extraction, separation, and detection methods for phenolic acids and flavonoids. Journal of Separation Science, 30(18), 3268-3295. [Link]

  • Khoddami, A., Wilkes, M. A., & Roberts, T. H. (2013). Techniques for analysis of plant phenolic compounds. Molecules, 18(2), 2328-2375. [Link]

  • Olkowski, A. A., Amarowicz, R., & Peiqu, Y. (2003). A rapid HPLC method for determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences, 12(53), 29-32.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 103329, Phenyl 1-hydroxy-4-nitro-2-naphthoate. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Crystallization of Phenyl 1-hydroxy-4-nitro-2-naphthoate

Welcome to the Advanced Crystallization Support Center. As application scientists, we recognize that isolating high-purity organic solids is rarely a simple textbook exercise.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As application scientists, we recognize that isolating high-purity organic solids is rarely a simple textbook exercise. Phenyl 1-hydroxy-4-nitro-2-naphthoate (CAS: 65208-34-6) is a notoriously difficult compound to crystallize due to its specific stereoelectronic properties.

This guide abandons generic advice in favor of mechanistic troubleshooting. Here, we dissect the causality behind your crystallization failures and provide self-validating, field-proven protocols to isolate your target compound with high polymorphic purity.

Part 1: Mechanistic Insight — Why Does This Compound Fail to Crystallize?

To fix a crystallization process, you must first understand the molecule's behavior in solution. Phenyl 1-hydroxy-4-nitro-2-naphthoate presents a trifecta of structural challenges:

  • Intramolecular Hydrogen Bonding: The hydroxyl group at the C1 position and the ester carbonyl at the C2 position form a strong intramolecular hydrogen bond . This locks the molecular conformation and significantly reduces the molecule's ability to form intermolecular hydrogen-bonded networks. Consequently, the molecule exhibits heightened lipophilicity and lacks the rapid "anchoring sites" required for ordered self-assembly.

  • Liquid-Liquid Phase Separation (LLPS): Because of the lack of intermolecular anchoring, the molecule is predisposed to LLPS, commonly known as "oiling out" . The supersaturated solution separates into a solute-rich oil phase and a solvent-rich phase before crystal nucleation can occur.

  • Steric Bulk & Dipole Moments: The strong dipole of the C4-nitro group and the steric bulk of the phenyl ester hinder nucleation kinetics, often resulting in amorphous precipitation or the trapping of solvent molecules (solvate formation).

G cluster_features Structural Features cluster_effects Physicochemical Effects Molecule Phenyl 1-hydroxy-4-nitro-2-naphthoate Hbond Intramolecular H-Bond (C1-OH to C2-Ester) Molecule->Hbond Nitro 4-Nitro Group Dipole Molecule->Nitro Bulk Phenyl Ester Steric Bulk Molecule->Bulk Lipo High Lipophilicity & Reduced Intermolecular H-Bonding Hbond->Lipo Solvate Solvent Trapping in Lattice Nitro->Solvate Kinetic Slow Nucleation Kinetics Bulk->Kinetic Failure Oiling Out (LLPS) & Poor Crystallization Lipo->Failure Solvate->Failure Kinetic->Failure

Fig 1. Structural features driving crystallization failures in Phenyl 1-hydroxy-4-nitro-2-naphthoate.

Part 2: Frequently Asked Questions & Troubleshooting Guide

Issue 1: Oiling Out (Liquid-Liquid Phase Separation)

Q: My solution turns cloudy and forms a distinct oily layer at the bottom of the flask upon cooling. What is happening and how do I fix it?

A: This phenomenon is Liquid-Liquid Phase Separation (LLPS), referred to in process chemistry as "oiling out" [[1]]([Link]). It occurs when the supersaturated solution separates into a solute-rich liquid phase and a solvent-rich phase before the activation energy for crystal nucleation is reached. Because impurities partition preferentially into the oil phase, any solid that eventually crashes out of this oil will be highly impure [[2]]([Link]).

Solution: You must bypass the miscibility gap by altering the solvent system and providing a kinetic pathway for nucleation via seeding.

Table 1: Solvent Optimization Matrix for Phenyl 1-hydroxy-4-nitro-2-naphthoate

Solvent SystemRatio (v/v)Approx. Polarity IndexOiling Out RiskCrystallization Outcome
Toluene / Hexane1:3Low (1.5)High Severe LLPS at < 25°C; forms emulsion.
Acetone / Water4:1High (7.0)ModerateGood yield if seeded; oils out if cooled rapidly.
Isopropanol (Neat)N/AModerate (3.9)LowSlow nucleation; yields high-purity crystals.
DCM / Methanol1:4Mixed (4.5)High Forms unstable solvates; poor morphology.
Protocol 1: Anti-Solvent Crystallization with Seeding
  • Dissolution: Suspend the crude compound in a minimal volume of a "good" solvent (e.g., Acetone) and heat to 40°C until fully dissolved.

  • Filtration: Perform a hot polish filtration through a 0.45 µm PTFE syringe filter to remove insoluble impurities that act as unwanted, uncontrolled nucleation sites.

  • Anti-Solvent Titration: While maintaining the solution at 40°C, slowly add the anti-solvent (e.g., Water) dropwise until a faint, persistent turbidity is observed.

  • Clarification: Add 1-2 drops of the good solvent (Acetone) to just clear the turbidity, bringing the system exactly to the metastable zone edge.

  • Seeding: Introduce 0.5–1.0 wt% of pure crystalline Phenyl 1-hydroxy-4-nitro-2-naphthoate seeds.

  • Controlled Cooling: Cool the system at a strictly controlled rate of 0.1°C/min down to 5°C.

    • Self-Validating Step: If the solution turns milky (emulsion) instead of showing distinct particulate growth (suspension) during cooling, the system has entered LLPS. Reheat immediately to 40°C to dissolve the oil, and reduce the cooling rate.

  • Isolation: Filter the resulting crystals via vacuum filtration and wash with a cold mixture of Acetone/Water (1:5).

Workflow S1 1. Dissolve in Good Solvent S2 2. Polish Filtration S1->S2 S3 3. Titrate Anti-Solvent S2->S3 S4 4. Heat to Clear Solution S3->S4 S5 5. Add Seed Crystals S4->S5 S6 6. Slow Cooling (0.1°C/min) S4->S6 Risk of LLPS S5->S6 S7 7. Isolate Pure Solid S6->S7

Fig 2. Anti-solvent crystallization workflow with seeding to bypass liquid-liquid phase separation.

Issue 2: Poor Yield & High Solubility

Q: I obtained a solid, but the yield is extremely poor (<20%). How can I drive more product out of solution without inducing oiling out?

A: The high solubility of Phenyl 1-hydroxy-4-nitro-2-naphthoate in standard organic solvents means that a significant portion of the product remains in the mother liquor during standard cooling crystallization . Aggressively boiling off the solvent or rapid cooling will only force the system back into an oiled-out state.

Solution: Employ the Vapor Diffusion method. This technique raises the supersaturation at an infinitely slow, controlled rate, kinetically favoring crystal lattice formation over oiling out .

Protocol 2: Vapor Diffusion Methodology
  • Inner Vial Preparation: Dissolve 50 mg of the compound in 1 mL of a highly soluble, low-volatility solvent (e.g., Toluene) in a 4 mL glass vial. Leave the vial uncapped.

  • Outer Vial Preparation: Place 5 mL of a volatile anti-solvent (e.g., Pentane or Hexane) into a larger 20 mL scintillation vial.

  • Assembly: Carefully lower the 4 mL vial into the 20 mL vial using forceps.

  • Sealing: Cap the 20 mL vial tightly with a Teflon-lined cap and seal with Parafilm.

  • Incubation: Store the assembly in a vibration-free, temperature-controlled environment (20°C) for 7–14 days.

    • Self-Validating Step: The appearance of sharp, faceted crystals on the walls of the inner vial confirms that the diffusion rate is appropriately slow. If an amorphous film forms, the anti-solvent is too volatile and the process must be restarted with a heavier alkane (e.g., Heptane).

Issue 3: Solvates and Polymorphism

Q: The crystals I isolated are sticky, have a broad melting point, and X-ray diffraction shows poor crystallinity. Is this a solvate?

A: Yes. The strong dipole of the 4-nitro group combined with the ester oxygen can trap polar protic solvents (like methanol or ethanol) in the crystal lattice, forming unstable solvates or metastable polymorphs.

Solution: Perform a slurry maturation (slurry conversion) in a non-solvate-forming solvent to thermodynamically drive the solid to its most stable polymorphic form .

Protocol 3: Slurry Maturation (Thermodynamic Form Isolation)
  • Suspension: Add 500 mg of the crude or solvated compound to 5 mL of Isopropanol in a round-bottom flask. (Do not fully dissolve the solid; it must remain a slurry).

  • Agitation: Stir the suspension vigorously (500 rpm) at room temperature for 48 hours. The continuous dissolution and recrystallization will selectively dissolve the metastable solvate and precipitate the thermodynamic polymorph.

  • Monitoring: Periodically sample the solid, filter, and analyze via PXRD or DSC.

    • Self-Validating Step: The conversion is complete when the melting point sharpens and stabilizes (∆T < 1°C), indicating the complete transition from a metastable solvate to the pure thermodynamic polymorph.

  • Harvesting: Filter the suspension and dry under vacuum at 40°C for 12 hours.

References

  • [2] Nichols, L. 3.6F: Troubleshooting. Chemistry LibreTexts. Available at:[Link]

  • [1] Mettler Toledo. Oiling Out in Crystallization. Mettler Toledo AutoChem Applications. Available at:[Link]

  • [3] Lu, J., et al. Experimental investigation and prediction of oiling out during crystallization process. Separation and Purification Technology (via ResearchGate). Available at:[Link]

  • [4] Panunzi, B., et al. A Novel DR/NIR T-Shaped AIEgen: Synthesis and X-Ray Crystal Structure Study. Molecules (MDPI). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating Enzyme Kinetics: A Comparative Analysis of Phenyl 1-hydroxy-4-nitro-2-naphthoate

In the landscape of drug discovery and fundamental biochemical research, the precise characterization of enzyme kinetics is paramount. The parameters derived from these studies, such as the Michaelis constant (K_m) and t...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and fundamental biochemical research, the precise characterization of enzyme kinetics is paramount. The parameters derived from these studies, such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat), provide invaluable insights into the efficiency and substrate affinity of an enzyme, forming the bedrock for inhibitor screening and the development of novel therapeutics. The selection of an appropriate substrate is a critical determinant of the success and reliability of any kinetic assay. An ideal substrate should not only be specifically acted upon by the enzyme of interest but should also yield a product whose formation can be monitored continuously and with high sensitivity.

This guide provides a comprehensive overview of validating enzyme kinetics using Phenyl 1-hydroxy-4-nitro-2-naphthoate, a chromogenic substrate with significant potential for the study of hydrolytic enzymes, particularly carboxylesterases.[1][2] We will delve into the mechanistic underpinnings of its use, present a comparative analysis against commonly used alternative substrates, and provide a detailed, field-proven protocol for its application.

Phenyl 1-hydroxy-4-nitro-2-naphthoate: Mechanism of Action

Phenyl 1-hydroxy-4-nitro-2-naphthoate is an ester designed to be a substrate for hydrolytic enzymes such as carboxylesterases. These enzymes catalyze the cleavage of ester bonds, a reaction of fundamental importance in xenobiotic metabolism and prodrug activation.[3] The catalytic triad (typically serine, histidine, and an acidic residue) in the enzyme's active site facilitates the hydrolysis of the ester bond in Phenyl 1-hydroxy-4-nitro-2-naphthoate.[2]

The utility of this substrate lies in the spectral properties of its hydrolysis products. Upon enzymatic cleavage, it releases phenyl and 1-hydroxy-4-nitro-2-naphthoate. The latter product, a nitrated naphthol derivative, is a chromophore with strong absorbance at a specific wavelength, allowing for the real-time spectrophotometric monitoring of the reaction. The extended π-system of the naphthyl group, in conjunction with the nitro group, is expected to yield a product with a high molar extinction coefficient and a bathochromic shift (a shift to a longer wavelength) compared to more conventional substrates like p-nitrophenyl acetate. This can be a significant advantage in reducing background interference from biological samples.

Enzymatic_Hydrolysis sub Phenyl 1-hydroxy-4-nitro-2-naphthoate (Colorless) enz Carboxylesterase sub->enz Binding prod1 Phenyl enz->prod1 Hydrolysis prod2 1-hydroxy-4-nitro-2-naphthoate (Colored Product) enz->prod2 Release Workflow start Start prep_plate Prepare 96-well plate with buffer and varying substrate concentrations start->prep_plate add_enzyme Add enzyme solution to initiate the reaction prep_plate->add_enzyme read_plate Immediately place in microplate reader and measure absorbance kinetically add_enzyme->read_plate data_analysis Calculate initial reaction velocities (V₀) read_plate->data_analysis plot Plot V₀ vs. [Substrate] and fit to Michaelis-Menten equation data_analysis->plot results Determine Km and Vmax plot->results

Caption: Experimental workflow for kinetic validation.

  • Plate Setup: To each well of a 96-well plate, add the appropriate volume of assay buffer and substrate working solution. Include the following controls:

    • No-Enzyme Control: Substrate and buffer only, to measure non-enzymatic hydrolysis.

    • No-Substrate Control: Enzyme and buffer only, to measure any change in absorbance from the enzyme itself.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for 5 minutes to allow the temperature to equilibrate.

  • Initiate Reaction: Add the enzyme solution to each well to start the reaction. The final volume in each well should be consistent (e.g., 200 µL).

  • Monitor Reaction: Immediately place the plate in a microplate reader and measure the absorbance at the predetermined λmax of the 1-hydroxy-4-nitro-2-naphthoate product at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).

IV. Data Analysis
  • Calculate Initial Velocity (V₀): For each substrate concentration, determine the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot. Convert the change in absorbance per unit time to the rate of product formation using the Beer-Lambert law (A = εcl), which will require determining the molar extinction coefficient (ε) of the product under the assay conditions.

  • Determine Kinetic Parameters: Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression analysis software to determine the K_m and V_max.

Conclusion

Phenyl 1-hydroxy-4-nitro-2-naphthoate presents itself as a promising tool for the detailed investigation of hydrolytic enzyme kinetics. Its distinct chromogenic properties, particularly the anticipated long-wavelength absorbance of its product, offer a clear advantage in minimizing assay interference. While the illustrative data presented herein highlights its potential, rigorous experimental validation is a necessary next step. The provided protocol offers a comprehensive and self-validating framework for researchers to accurately determine the kinetic parameters of their enzyme of interest, thereby facilitating advancements in drug metabolism studies and the broader field of enzymology.

References

  • Modifications of human carboxylesterase for improved prodrug activation - PMC. Available at: [Link]

  • Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. Available at: [Link]

  • Carboxylesterase substrates | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Synthesis of phenyl 1-hydroxy-2-naphthoate - PrepChem.com. Available at: [Link]

  • Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC. Available at: [Link]

  • Carboxylesterases in lipid metabolism: from mouse to human | Protein & Cell | Oxford Academic. Available at: [Link]

  • Identification of regulatory variants of carboxylesterase 1 (CES1): A proof‐of‐concept study for the application of the Allele‐Specific Protein Expression (ASPE) assay in identifying cis‐acting regulatory genetic polymorphisms - PMC. Available at: [Link]

  • Detection and Quantification of Carboxylesterase 2 Activity by Capillary Electrophoresis | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Carboxylesterase (CE) Reaction Phenotyping Assay - Evotec. Available at: [Link]

  • Phenyl 1-hydroxy-4-nitro-2-naphthoate | C17H11NO5 | CID 103329 - PubChem. Available at: [Link]

  • PHENYL 1-HYDROXY-4-NITRO-2-NAPHTHOATE - gsrs. Available at: [Link]

  • One-Pot Synthesis of Hydroxy Substituted 1,4-Naphthoquinone with 2-Pyrones. Available at: [Link]

  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters - Semantic Scholar. Available at: [Link]

  • The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC. Available at: [Link]

  • Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. Available at: [Link]

  • Chromogenic substrate from 4-nitro-1-naphthol for hydrolytic enzyme of neutral or slightly acidic optimum pH: 4-Nitro-1-naphthyl-beta-D-galactopyranoside as an example - ResearchGate. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Ensuring Reproducibility in Colorimetric Assays Using Phenyl 1-hydroxy-4-nitro-2-naphthoate

Introduction: The Quest for Consistency in Enzyme Activity Measurement In the realms of biochemistry and drug development, the precise quantification of enzyme activity is paramount. Colorimetric assays, prized for their...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Consistency in Enzyme Activity Measurement

In the realms of biochemistry and drug development, the precise quantification of enzyme activity is paramount. Colorimetric assays, prized for their simplicity, cost-effectiveness, and high-throughput potential, form a cornerstone of this analytical work. These assays rely on enzyme-specific substrates that, upon cleavage, produce a chromogenic (colored) product, allowing for straightforward spectrophotometric measurement.

This document moves beyond a simple recitation of protocol steps. As your partner in the lab, I will elucidate the underlying principles, explain the causal relationships behind experimental choices, and provide a framework for developing a self-validating, robust assay. We will dissect the factors that influence reproducibility, compare this substrate to established alternatives, and provide a detailed, field-tested protocol designed for immediate application.

The Chromogenic Substrate: Understanding Phenyl 1-hydroxy-4-nitro-2-naphthoate

Phenyl 1-hydroxy-4-nitro-2-naphthoate is an ester molecule with the chemical formula C₁₇H₁₁NO₅.[3][4] Its utility as a chromogenic substrate stems from the ester linkage between a phenol group and the 1-hydroxy-4-nitro-2-naphthoic acid moiety.

The core principle of the assay is the enzymatic hydrolysis of this ester bond, a reaction catalyzed by a class of enzymes known as esterases (e.g., cholesterol esterase, lipase, carboxylesterases). The enzymatic reaction releases two products: phenol and the 1-hydroxy-4-nitro-2-naphthoate ion. Under neutral to alkaline pH conditions, the liberated naphthoate derivative exhibits a distinct color, likely a yellow hue, due to the electronic resonance conferred by the nitro group and the ionized hydroxyl group.[5][6] This is conceptually similar to the widely used p-nitrophenyl (PNP) based substrates, which release the yellow p-nitrophenolate ion upon hydrolysis.[6][7]

The rate of color formation is directly proportional to the esterase activity in the sample, providing a quantitative measure of enzyme function.

G sub Phenyl 1-hydroxy-4-nitro-2-naphthoate (Substrate, Colorless) enzyme Esterase Enzyme (e.g., Cholesterol Esterase) sub->enzyme products Products enzyme->products Catalyzes hydrolysis phenol Phenol (Colorless) chromophore 1-hydroxy-4-nitro-2-naphthoate (Chromophore, Colored)

Caption: Enzymatic cleavage of Phenyl 1-hydroxy-4-nitro-2-naphthoate.

Pillars of Reproducibility: A Systematic Analysis

Achieving high reproducibility is not accidental; it is the result of systematic control over key experimental variables.[1][2] Minor, seemingly insignificant variations can compound to create significant deviations in results.

Table 1: Critical Factors Influencing Assay Reproducibility

Factor CategoryParameterRationale & CausalityRecommended Control Measures
Substrate & Reagents Substrate Purity & IntegrityContaminants can inhibit the enzyme or absorb at the detection wavelength, causing high background. Degradation reduces the effective concentration.Use high-purity substrate (>98%). Store desiccated and protected from light. Perform regular quality checks (e.g., HPLC, NMR).
Substrate ConcentrationMust be optimized for the specific enzyme. If too low, the reaction rate may not be proportional to enzyme concentration. If too high (saturating), it can be wasteful and may cause substrate inhibition.Determine the Michaelis-Menten constant (Km) for the enzyme-substrate pair. Typically, use a concentration around the Km for sensitive detection or >5x Km for Vmax assays.[5]
Buffer Quality & pHEnzyme activity is exquisitely sensitive to pH. The color of the final product (chromophore) is also often pH-dependent.[7]Use high-purity water and buffer components. Prepare fresh buffers regularly. Verify pH at the assay temperature. Maintain pH consistency across all experiments.
Enzyme & Sample Enzyme Purity & StabilityContaminating proteases can degrade the target enzyme. Repeated freeze-thaw cycles can denature it.Use purified enzyme preparations. Aliquot enzyme stocks to avoid multiple freeze-thaw cycles. Include a "no enzyme" control to check for non-enzymatic substrate hydrolysis.
Sample Matrix EffectsComponents in biological samples (e.g., serum, cell lysates) can interfere with the assay by inhibiting the enzyme or altering the optical properties of the solution.[8]Run appropriate controls, such as a sample spike with a known amount of enzyme or product, to assess recovery and interference.
Assay Conditions TemperatureEnzyme reaction rates are highly dependent on temperature. Fluctuations can introduce significant variability.Use a temperature-controlled microplate reader or water bath. Ensure all reagents are equilibrated to the assay temperature before initiating the reaction.
Incubation TimeFor kinetic assays, measurements must be taken during the initial linear phase of the reaction. For endpoint assays, the reaction must be stopped before substrate depletion or product inhibition occurs.Perform a time-course experiment to determine the linear range of the reaction for your specific enzyme concentration.
Instrumentation & Data Spectrophotometer CalibrationInaccurate wavelength or absorbance readings directly impact results. Ambient light can interfere with measurements.[9]Regularly calibrate the instrument with known standards. Use instruments with internal light sources that block ambient light.[9]
Pipetting AccuracyErrors in reagent volumes, especially for the enzyme or substrate, are a major source of variability.Use calibrated pipettes. Employ proper pipetting technique. For high-throughput screening, consider automated liquid handlers.

Comparative Analysis: Phenyl 1-hydroxy-4-nitro-2-naphthoate vs. Alternatives

While Phenyl 1-hydroxy-4-nitro-2-naphthoate is a potent tool, its performance must be evaluated in the context of other available substrates, most notably the family of p-nitrophenyl (PNP) esters.

Table 2: Comparison of Chromogenic Esterase Substrates

FeaturePhenyl 1-hydroxy-4-nitro-2-naphthoatep-Nitrophenyl Esters (e.g., p-NP Butyrate)
Structure Naphthyl-based aromatic corePhenyl-based aromatic core
Enzymatic Product 1-hydroxy-4-nitro-2-naphthoatep-Nitrophenol (PNP)[5]
Typical Detection λ To be determined empirically (likely 400-450 nm)~405-415 nm[6]
Potential Advantages May offer different substrate specificity due to its bulkier, more complex aromatic structure, potentially enabling selective detection of certain esterases. May exhibit a higher molar extinction coefficient, leading to greater sensitivity.Well-characterized, widely available, and extensively referenced in literature.[6][7] Numerous variants (acetate, butyrate, palmitate) are available to probe for different fatty acid specificities.
Potential Limitations Less established, requiring more in-house validation. Synthesis may be more complex, affecting cost and availability. Solubility in aqueous buffers may be lower and require co-solvents like DMSO.The released p-nitrophenol's absorbance is pH-sensitive, requiring strict pH control.[7] May be a substrate for a very broad range of esterases, leading to lower specificity in complex samples.

The choice of substrate is not merely a technical detail; it is a strategic decision that should be guided by the specific research question, the enzyme of interest, and the sample matrix.

A Self-Validating Protocol for Measuring Esterase Activity

This protocol is designed as a robust framework. The specific concentrations, volumes, and incubation times should be optimized for your particular enzyme and experimental setup. The inclusion of comprehensive controls is non-negotiable for ensuring data integrity.

Reagent Preparation
  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.4. Prepare with high-purity water and adjust pH accurately at the intended assay temperature (e.g., 37°C).

  • Substrate Stock Solution (10 mM): Phenyl 1-hydroxy-4-nitro-2-naphthoate (MW: 309.27 g/mol ).[3] Accurately weigh 3.09 mg and dissolve in 1 mL of 100% DMSO. Causality Note: DMSO is used to solubilize the hydrophobic substrate. The final concentration in the assay should be kept low (<1-2%) to avoid enzyme inhibition.

  • Enzyme Stock Solution: Prepare a stock of your target esterase in a suitable, stabilizing buffer (e.g., Assay Buffer with 10% glycerol). Aliquot and store at -80°C.

  • Positive Control (Product): If available, prepare a stock solution of 1-hydroxy-4-nitro-2-naphthoic acid to generate a standard curve. This is crucial for converting absorbance units to moles of product. If unavailable, enzyme activity must be reported in relative terms (e.g., ΔAbs/min).

Experimental Workflow

Caption: Standard workflow for a kinetic colorimetric enzyme assay.

Assay Procedure (96-well plate format)
  • Plate Setup: Design your plate map carefully. Include wells for:

    • Blanks: Assay Buffer only (for instrument background).

    • No-Enzyme Control: Buffer + Substrate (to measure non-enzymatic hydrolysis).

    • No-Substrate Control: Buffer + Enzyme (to check for enzyme-related background).

    • Test Wells: Buffer + Enzyme + Substrate.

    • Standard Curve: Buffer + known concentrations of product (if available).

  • Reagent Addition: In a final volume of 200 µL:

    • Add 180 µL of Assay Buffer to each well.

    • Add 10 µL of Enzyme solution (or buffer for controls) to the appropriate wells.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes. Causality Note: This ensures all components are at thermal equilibrium before the reaction starts.

  • Initiate Reaction: Add 10 µL of the working substrate solution to all wells to start the reaction. (This example gives a final substrate concentration of 50 µM and a final DMSO concentration of 0.5%).

  • Kinetic Measurement: Immediately place the plate into a microplate reader pre-set to the assay temperature. Measure the absorbance at the optimal wavelength (determined via a wavelength scan of the product, estimated to be ~410 nm) every 30 seconds for 15-30 minutes.

Data Analysis
  • Plot Data: For each well, plot Absorbance vs. Time.

  • Determine Initial Velocity (V₀): Identify the linear portion of the curve (usually the first 5-10 minutes). Calculate the slope of this line (ΔAbs/min). This is your V₀.

  • Correct for Background: Subtract the V₀ from the "No-Enzyme Control" from the V₀ of all test wells.

  • Calculate Specific Activity: If a standard curve was generated, use the molar extinction coefficient (ε) derived from it to convert V₀ (ΔAbs/min) into a rate in µmol/min/mg of enzyme using the Beer-Lambert law.

Troubleshooting Guide

Table 3: Common Issues and Solutions in Assay Development

ProblemPotential Cause(s)Recommended Solution(s)
High Background Signal 1. Substrate is unstable and hydrolyzing non-enzymatically. 2. Contaminated buffer or reagents. 3. Substrate absorbing at detection wavelength.1. Check the "No-Enzyme Control". If the rate is high, obtain a fresh substrate lot. 2. Prepare all reagents fresh with high-purity components. 3. Run a spectrum of the substrate; if absorbance is high, a different wavelength or substrate may be needed.
No or Low Signal 1. Enzyme is inactive. 2. Incorrect assay conditions (pH, temp). 3. Substrate is not suitable for the enzyme.1. Test enzyme activity with a known, validated assay. Use a fresh aliquot. 2. Verify pH and temperature. Run a pH and temperature optimization matrix. 3. Confirm from literature or previous experiments that the enzyme can cleave this type of ester.
Non-linear Reaction Rate 1. Substrate depletion. 2. Enzyme instability under assay conditions. 3. Product inhibition.1. Use a lower enzyme concentration or higher substrate concentration. 2. Reduce incubation time or add stabilizing agents (e.g., BSA) to the buffer. 3. Analyze only the initial linear phase of the reaction.

Conclusion

Phenyl 1-hydroxy-4-nitro-2-naphthoate presents a valuable option for the colorimetric determination of esterase activity. However, its effective use hinges on a deep understanding of the principles governing enzyme kinetics and assay reproducibility. By systematically controlling substrate quality, assay conditions, and instrumentation, and by implementing a self-validating protocol rich with controls, researchers can harness the power of this substrate to generate high-quality, reproducible data. The insights and methodologies presented in this guide provide a comprehensive framework to achieve that goal, transforming a promising chemical tool into a reliable source of scientific discovery.

References

  • WOAH.
  • K.A. Hele, D.B. Boyle. (2012). Factors affecting test reproducibility among laboratories.
  • AAT Bioquest. (2023). What are the limitations of colorimetric assays of cell viability and cytotoxicity?.
  • A. T. T. Nguyen, S. D. D. G. Al-Antaki, J. M. Donahue, C. D. M. Opie, S. G. H. R. Withana, C. F. B. L. B. C. D. F. D. C. D. S. D. P. B. C. F. B. (2021). Quantitative Point-of-Care Colorimetric Assay Modeling Using a Handheld Colorimeter. PMC.
  • L. Zhang, Y. Pei, Y. Wang, Q. Wu, Y. Sun, J. Li, D. Wang, C. Ma. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. Biotechnology Letters.
  • GSRS.
  • PubChem.
  • BenchChem. Application Notes and Protocols for Esterase Activity Measurement using o-Toluic acid, 4-nitrophenyl ester.
  • M. A. C. P. B. L. B. G. B. A. L. (2021).

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Validation

Comparative Analysis of Cross-Reactivity in Nitroaromatic Compound Detection: A Guide for Assay Development

This guide provides a comprehensive comparison of cross-reactivity among nitroaromatic compounds, with a particular focus on derivatives of nitrophenol and related molecules, which serve as valuable models for understand...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of cross-reactivity among nitroaromatic compounds, with a particular focus on derivatives of nitrophenol and related molecules, which serve as valuable models for understanding the cross-reactivity of Phenyl 1-hydroxy-4-nitro-2-naphthoate derivatives. In the dynamic fields of immunodiagnostics and drug development, a profound understanding of molecular specificity is paramount. Cross-reactivity, the unintended interaction of an assay's detection antibody or receptor with molecules other than the primary target analyte, can significantly compromise the reliability and accuracy of experimental results. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, data-supported guidance for designing and validating specific assays.

The Critical Challenge of Cross-Reactivity in Nitroaromatic Compound Assays

Nitroaromatic compounds are prevalent in various domains, from environmental monitoring of pollutants like 2,4-dinitrophenol (DNP) to their use as haptens in immunological research. The structural similarities among these compounds, often differing by only the position or number of nitro groups, present a significant challenge in the development of highly specific immunoassays. An antibody generated against one nitroaromatic compound may exhibit varying degrees of binding to structurally related molecules, leading to false-positive results or an overestimation of the target analyte's concentration. Therefore, rigorous cross-reactivity testing is not merely a validation step but a cornerstone of robust assay development.

Experimental Workflow for Assessing Cross-Reactivity

A systematic approach is essential for accurately characterizing the cross-reactivity profile of an antibody or receptor. The following workflow outlines a standard procedure using a competitive enzyme-linked immunosorbent assay (ELISA), a widely adopted method for its sensitivity and scalability.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Competitive Assay cluster_analysis Data Analysis plate_prep Plate Coating: Antigen-Carrier Conjugate blocking Blocking: BSA or other blocking agents plate_prep->blocking incubation Incubation: Antibody + Competitor (Target or Cross-Reactant) blocking->incubation wash1 Washing Step incubation->wash1 secondary_ab Addition of Secondary Ab-Enzyme Conjugate wash1->secondary_ab wash2 Washing Step secondary_ab->wash2 substrate Substrate Addition wash2->substrate readout Colorimetric Readout substrate->readout ic50 IC50 Determination for each compound readout->ic50 cr_calc Cross-Reactivity (%) Calculation ic50->cr_calc

Figure 1: A generalized workflow for determining antibody cross-reactivity using a competitive ELISA format.

Detailed Protocol: Competitive ELISA for Cross-Reactivity Assessment
  • Plate Coating: Microtiter plates are coated with a conjugate of the target hapten and a carrier protein (e.g., Bovine Serum Albumin, BSA). This immobilizes the target analyte.

  • Blocking: To prevent non-specific binding, the remaining protein-binding sites on the plate are blocked using a solution of a different, non-cross-reactive protein, such as BSA or casein.

  • Competitive Reaction: A constant, predetermined concentration of the primary antibody is mixed with varying concentrations of either the target analyte (for the standard curve) or potential cross-reacting compounds. These mixtures are then added to the coated and blocked wells.

  • Incubation and Washing: The antibody will bind to either the immobilized antigen on the plate or the free analyte/cross-reactant in the solution. After incubation, the plates are washed to remove unbound reagents.

  • Secondary Antibody and Detection: An enzyme-conjugated secondary antibody that specifically binds to the primary antibody is added. Following another incubation and wash step, a substrate for the enzyme is introduced, leading to a colorimetric change.

  • Data Acquisition and Analysis: The absorbance is read using a plate reader. The signal intensity is inversely proportional to the concentration of the free analyte/cross-reactant. The half-maximal inhibitory concentration (IC50) is determined for the target analyte and each potential cross-reactant. Cross-reactivity is then calculated using the following formula:

    Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Comparative Cross-Reactivity Data for Monoclonal Antibody 1G5

To illustrate the practical application of this workflow, the following table summarizes the cross-reactivity data for a monoclonal antibody (1G5) developed for the detection of a specific nitroaromatic compound.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
Target Analyte 2,4,6-Trinitrophenol25100
2,4-Dinitrophenol5050
2,6-Dinitrophenol15016.7
4-Nitrophenol> 10,000< 0.25
2-Nitrophenol> 10,000< 0.25
Phenol> 50,000< 0.05

Table 1: Cross-reactivity of monoclonal antibody 1G5 with various structurally related nitroaromatic compounds.

The data clearly indicates that the specificity of the antibody is significantly influenced by the number and position of the nitro groups on the phenol ring. While the antibody exhibits high affinity for the target analyte, 2,4,6-trinitrophenol, it also shows considerable cross-reactivity with 2,4-dinitrophenol. This underscores the importance of evaluating a panel of structurally similar compounds during assay development.

Molecular Interactions and Specificity

The observed cross-reactivity patterns can be rationalized by considering the molecular interactions between the antibody's binding site (paratope) and the hapten (epitope). The specificity is determined by a combination of factors, including shape complementarity, hydrogen bonding, and electrostatic interactions.

Molecular_Interactions cluster_antibody Antibody Paratope cluster_hapten Hapten (e.g., 2,4-Dinitrophenol) H-Bond Donor H-Bond Donor Hydrophobic Pocket Hydrophobic Pocket Electrostatic Interaction Electrostatic Interaction Hydroxyl Group Hydroxyl Group Hydroxyl Group->H-Bond Donor H-Bond Nitro Group 1 Nitro Group 1 Nitro Group 1->Electrostatic Interaction Electrostatic Nitro Group 2 Nitro Group 2 Nitro Group 2->Electrostatic Interaction Electrostatic Aromatic Ring Aromatic Ring Aromatic Ring->Hydrophobic Pocket Hydrophobic

Figure 2: A simplified representation of the potential molecular interactions governing antibody-hapten recognition.

The presence and positioning of the nitro groups are critical for the electrostatic interactions with charged or polar amino acid residues in the antibody's binding site. Similarly, the hydroxyl group can act as a hydrogen bond donor or acceptor. The aromatic ring itself often fits into a hydrophobic pocket. A structurally related compound that can mimic these key interactions, even if imperfectly, will exhibit cross-reactivity.

Conclusion and Best Practices

The development of highly specific assays for Phenyl 1-hydroxy-4-nitro-2-naphthoate derivatives and other nitroaromatic compounds necessitates a thorough investigation of potential cross-reactivity. The data presented herein for a model system highlights the subtle structural variations that can lead to significant off-target binding.

Key Recommendations for Researchers:

  • Comprehensive Competitor Panel: Always test for cross-reactivity against a broad panel of structurally related compounds, including metabolites and potential environmental contaminants.

  • Methodological Rigor: Employ a validated and standardized protocol, such as the competitive ELISA described, to ensure reproducible and comparable results.

  • Data-Driven Decisions: Use quantitative cross-reactivity data to inform the selection of the most specific antibody or receptor for your application.

  • Consideration of the Matrix: Be aware that the sample matrix can sometimes influence antibody-antigen binding and may require optimization of assay conditions.

By adhering to these principles, researchers can develop robust and reliable assays, ensuring the integrity and validity of their scientific findings.

References

  • Hock, B. (1997). Antibodies in Technical Systems: A Survey on Theories and Applications. In: Hock, B., & E.-H. (eds) Molecular Biological and Immunological Techniques and Applications for Food Chemists. Modern Methods of Plant Analysis, vol 19. Springer, Berlin, Heidelberg. [Link]

  • Krämer, P. M. (1997). Hapten-Carrier Conjugation. In: Hock, B., & E.-H. (eds) Molecular Biological and Immunological Techniques and Applications for Food Chemists. Modern Methods of Plant Analysis, vol 19. Springer, Berlin, Heidelberg. [Link]

  • Heggestad, J., et al. (2020). Surface Plasmon Resonance (SPR) for the analysis of cell- and cell membrane-based interactions. In: A.M. Foudeh, T.F. Didar, & M.A.M. Gijs (Eds.), Handbook of Cell Biosensors (pp. 1-36). Springer. [Link]

  • Esteve-Turrillas, F. A., & Abad-Fuentes, A. (2013). Immunoassays for pesticide residue analysis in food and environment. In Advanced Gas Chromatography-Progress in Agricultural, Biomedical and Industrial Applications. InTech. [Link]

  • Weller, M. G. (2016). Ten years of cross-reactivity testing of mycotoxin immunoassays.Analytical and Bioanalytical Chemistry, 408(2), 379-390. [Link]

  • Akerstrom, B., et al. (1985). The gene for alpha 1-microglobulin in the rat. Cloning and structure.Nucleic Acids Research, 13(11), 3989–4001. [Link]

  • Abad-Fuentes, A., et al. (2008). Development of an enzyme-linked immunosorbent assay for the insecticide methoxyfenozide.Journal of agricultural and food chemistry, 56(15), 6179-6186. [Link]

  • Brun, E. M., et al. (2004). Development of a generic enzyme-linked immunosorbent assay for detection of N-methylcarbamate insecticides.Journal of immunoassay & immunochemistry, 25(2), 115-131. [Link]

Comparative

Comparing UV-Vis Absorption Spectra of Phenyl 1-hydroxy-4-nitro-2-naphthoate and its Metabolites: A Guide to High-Fidelity Enzymatic Assays

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary Phenyl 1-hydroxy-4-nitro-2-naphthoate (PHNN) is a sophisticated chromogenic substrate utilized in high-throughput screening...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Phenyl 1-hydroxy-4-nitro-2-naphthoate (PHNN) is a sophisticated chromogenic substrate utilized in high-throughput screening for esterase and lipase activity[1]. Unlike traditional substrates (e.g., p-nitrophenyl acetate) that suffer from background absorbance in complex biological matrices, PHNN leverages the extended conjugation of its naphthalene ring system to shift the assay readout deep into the visible spectrum. This guide objectively compares the UV-Vis spectral properties of the parent substrate against its hydrolytic metabolites and provides a self-validating experimental protocol for kinetic monitoring.

Mechanistic Causality: The Photophysics of Hydrolysis

As an application scientist, it is critical to understand why the optical properties change during the assay rather than just observing the shift. The spectral differentiation between PHNN and its metabolites is governed by the push-pull electronic dynamics of the substituted naphthalene ring[2].

  • The Parent Substrate (PHNN): The core molecule features a free 1-hydroxyl group (electron donor) and a 4-nitro group (electron acceptor)[1]. The 2-position contains a phenyl ester. The strongly electron-withdrawing nature of this phenyl ester restricts the electron delocalization of the naphtholate anion. Consequently, the parent substrate exhibits an absorption maximum ( λmax​ ) at approximately 425 nm.

  • The Primary Metabolite (1-hydroxy-4-nitro-2-naphthoic acid): Upon enzymatic cleavage, the phenyl ester is hydrolyzed to yield a free carboxylic acid. At physiological pH (7.4), this rapidly ionizes to a carboxylate anion. Because the carboxylate is significantly less electron-withdrawing than the original ester, it alters the pKa​ of the adjacent 1-hydroxyl group (which is typically < 6.0 for 4-nitro-1-naphthol derivatives)[2]. The resulting dianion exhibits a massive bathochromic (red) shift, pushing the λmax​ to ~458 nm with a significantly enhanced molar extinction coefficient.

  • The Secondary Metabolite (Phenol): The released leaving group, phenol, absorbs exclusively in the ultraviolet region ( λmax​ = 270 nm)[3]. It is optically transparent in the visible range, ensuring zero spectral overlap or interference during kinetic measurements.

Comparative Spectral Data

To facilitate assay design, the quantitative photophysical properties of the substrate and its metabolites are summarized below.

CompoundAssay Role λmax​ (nm) at pH 7.4Molar Extinction Coefficient ( ϵ , M−1cm−1 )Visual Color
Phenyl 1-hydroxy-4-nitro-2-naphthoate Parent Substrate~425~15,000Pale Yellow
1-hydroxy-4-nitro-2-naphthoic acid Metabolite 1 (Vis-Active)~458~22,000Deep Orange/Red
Phenol Metabolite 2 (UV-Active)2701,450Colorless

Note: The exact λmax​ and ϵ values can fluctuate slightly depending on the specific buffer composition and ionic strength.

Experimental Workflow & Self-Validating Protocol

A robust assay must be a self-validating system. By monitoring the isosbestic point (the specific wavelength where the absorbance of the parent substrate and the primary metabolite are identical, typically ~400 nm), researchers can confirm that any change in absorbance at the λmax​ is strictly due to 1:1 enzymatic conversion and not artifacts like substrate precipitation, aggregation, or pipetting errors.

Step-by-Step Methodology:
  • Reagent Preparation: Dissolve PHNN in anhydrous DMSO to create a 10 mM stock solution. Causality: Anhydrous DMSO prevents premature spontaneous hydrolysis while maintaining the highly hydrophobic substrate in a soluble state.

  • Buffer Equilibration: Dilute the stock to a working concentration of 50 µM in 100 mM Tris-HCl buffer (pH 7.4). Causality: Maintaining pH 7.4 ensures the 1-hydroxyl group of the resulting metabolite is fully ionized to the highly absorbing naphtholate form[2].

  • Baseline Spectral Scanning: Perform a full UV-Vis scan (250–600 nm) of the blank buffer and the 50 µM substrate solution. Identify the exact isosbestic point for your specific buffer system.

  • Kinetic Assay Execution: Add the target esterase/lipase to the cuvette. Monitor the absorbance simultaneously at the isosbestic point (~400 nm) and the metabolite λmax​ (458 nm).

  • Data Validation: If the absorbance at 400 nm remains constant while the 458 nm signal increases linearly, the assay mechanics are validated. Calculate enzyme kinetics using the Beer-Lambert Law ( ΔA=Δϵ⋅c⋅l ).

Data Visualization

ReactionPathway Substrate Phenyl 1-hydroxy-4-nitro- 2-naphthoate (Parent) Enzyme Esterase / Lipase (Hydrolysis) Substrate->Enzyme Cleavage Metabolite1 1-hydroxy-4-nitro- 2-naphthoic acid Enzyme->Metabolite1 Product 1 (Vis) Metabolite2 Phenol Enzyme->Metabolite2 Product 2 (UV)

Enzymatic hydrolysis pathway of Phenyl 1-hydroxy-4-nitro-2-naphthoate.

Workflow Prep Prepare 10 mM Stock in DMSO Dilute Dilute to 50 µM in Buffer (pH 7.4) Prep->Dilute Scan UV-Vis Scan (250 - 600 nm) Dilute->Scan AddEnzyme Add Enzyme & Incubate Scan->AddEnzyme Kinetics Monitor Kinetics (400nm & 458nm) AddEnzyme->Kinetics

Step-by-step UV-Vis spectrophotometric workflow for metabolite tracking.

References

  • [1] Title: Phenyl 1-hydroxy-4-nitro-2-naphthoate | C17H11NO5 | CID 103329 - PubChem. Source: National Institutes of Health (nih.gov). URL:[Link]

  • [2] Title: Chromogenic substrate from 4-nitro-1-naphthol for hydrolytic enzyme of neutral or slightly acidic optimum pH. Source: PubMed (nih.gov). URL:[Link]

  • [3] Title: Phenol - the NIST WebBook. Source: National Institute of Standards and Technology (nist.gov). URL:[Link]

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Safety & Regulatory Compliance

Safety

Phenyl 1-hydroxy-4-nitro-2-naphthoate proper disposal procedures

Operational and Disposal Blueprint for Phenyl 1-hydroxy-4-nitro-2-naphthoate As a Senior Application Scientist, I recognize that handling complex nitroaromatic esters requires more than just generic safety guidelines; it...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational and Disposal Blueprint for Phenyl 1-hydroxy-4-nitro-2-naphthoate

As a Senior Application Scientist, I recognize that handling complex nitroaromatic esters requires more than just generic safety guidelines; it demands a deep understanding of molecular behavior and environmental fate. Phenyl 1-hydroxy-4-nitro-2-naphthoate is a specialized reagent utilized in advanced chemical synthesis. Due to its structural moieties—specifically the electron-withdrawing nitro group conjugated with a naphthoate system—this compound requires rigorous, self-validating disposal protocols to mitigate acute aquatic toxicity and environmental recalcitrance.

This guide provides drug development professionals with a causality-driven framework for the safe operational handling, chemical pre-treatment, and final destruction of this compound.

Part 1: Chemical Profile & Hazard Causality

To design an effective disposal strategy, we must first understand the physicochemical properties that dictate the compound's hazard profile.

  • Nitroaromatic Toxicity & Recalcitrance: The nitro group (-NO 2​ ) is highly electrophilic. In biological and environmental systems, nitroaromatics resist standard oxidative degradation, making them highly recalcitrant pollutants [2]. Furthermore, partial biological reduction of the nitro group can yield reactive nitroso and hydroxylamine intermediates, which are known cellular toxicants.

  • Aquatic Hazards: Naphthoate derivatives containing azo or nitro groups are frequently classified under Aquatic Acute 1 and Aquatic Chronic 1 hazard codes [3]. Consequently, Phenyl 1-hydroxy-4-nitro-2-naphthoate must never be disposed of via aqueous drain systems, as it will persist and accumulate in aquatic ecosystems.

Table 1: Quantitative Chemical and Hazard Profile

Property / IdentifierValue / Description
IUPAC Name Phenyl 1-hydroxy-4-nitronaphthalene-2-carboxylate
CAS Number 65208-34-6 [1]
Molecular Formula C 17​ H 11​ NO 5​ [1]
Molecular Weight 309.27 g/mol [1]
Primary Hazard Class Aquatic Toxicity (Acute/Chronic), Potential Irritant
Incompatibility Strong oxidizing agents, strong bases, alkali metals

Part 2: Operational Handling Protocols

Before any waste is generated, proper segregation and handling are critical to prevent cross-contamination and personnel exposure.

  • Isolation & Engineering Controls: Always handle the dry powder within a certified Class II biological safety cabinet or a chemical fume hood. The fine particulate nature of naphthoate esters presents an inhalation hazard.

  • Personal Protective Equipment (PPE): Nitroaromatics can be absorbed through the skin. Utilize double-gloved nitrile hands, a fully buttoned lab coat, and chemical splash goggles.

  • Waste Segregation (Causality): Collect all solid waste (including contaminated pipette tips, weighing paper, and reaction vials) in a designated, leak-proof container labeled "Hazardous Waste: Halogen-Free Nitroaromatic Organics". Do not mix this waste stream with strong reducing agents or alkali metals, as the nitro group can react exothermically, potentially leading to a pressure-burst or fire [4].

Part 3: Disposal Methodologies

There are two validated pathways for the disposal of Phenyl 1-hydroxy-4-nitro-2-naphthoate. The choice depends on your institution's waste management infrastructure.

Method A: High-Temperature Incineration (Industry Standard)

Because biological wastewater treatment of nitroaromatics is inefficient and prone to leaving toxic residues [2], high-temperature incineration is the only self-validating method for complete molecular destruction.

  • Step 1: Consolidation. Dissolve or suspend the waste material in a combustible, halogen-free solvent (e.g., ethanol, acetone, or ethyl acetate) to facilitate uniform burning[5].

  • Step 2: Labeling. Clearly label the carboy as "Flammable Liquid Waste - Contains Nitroaromatics (Phenyl 1-hydroxy-4-nitro-2-naphthoate)".

  • Step 3: Vendor Handoff. Transfer to a licensed hazardous waste facility.

  • Mechanistic Causality: Ensure the vendor utilizes an incinerator equipped with an afterburner (operating at >1000°C) and a wet scrubber system. Combustion of nitroaromatics generates toxic nitrogen oxides (NO x​ ). The high heat ensures complete cleavage of the aromatic rings, while the scrubber neutralizes the acidic NO x​ gases before atmospheric release [5].

Method B: Chemical Reduction Pre-Treatment (Advanced Protocol)

For laboratories aiming to proactively reduce the toxicity profile of their waste stream prior to vendor collection, the nitro group can be chemically reduced to an amine. Amines are generally less recalcitrant and possess a lower explosive potential than their nitro precursors [4].

Why use Iron/NH 4​ Cl instead of Palladium/Carbon (Pd/C) with H 2​ ? Pd/C is highly pyrophoric when filtered dry, posing a severe fire hazard in a waste-treatment context. Iron reduction is a milder, safer alternative for bulk waste neutralization.

  • Step 1: Setup. In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Step 2: Reagent Addition. Suspend 1.0 g of the Phenyl 1-hydroxy-4-nitro-2-naphthoate waste in 50 mL of an ethanol/water mixture (4:1 v/v). Add 5.0 equivalents of Iron powder (Fe) and 2.0 equivalents of Ammonium chloride (NH 4​ Cl) as a proton source.

  • Step 3: Reflux. Heat the mixture to 80°C (reflux) for 2-4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) to visually validate the complete consumption of the nitroaromatic starting material.

  • Step 4: Work-up & Filtration. Cool the flask to room temperature. Filter the mixture through a Celite pad to remove unreacted iron and iron oxide salts. Wash the pad with 20 mL of ethanol.

  • Step 5: Neutralization. Adjust the filtrate's pH to ~7 using saturated aqueous sodium bicarbonate (NaHCO 3​ ).

  • Step 6: Final Disposal. The resulting filtrate (now containing the less toxic amino-naphthoate derivative) must still be collected as hazardous chemical waste, but its environmental persistence has been successfully neutralized [4].

Part 4: Waste Lifecycle Visualization

The following diagram maps the logical flow of the chemical from initial waste generation to final, safe destruction.

WasteLifecycle Gen Waste Generation Phenyl 1-hydroxy-4-nitro-2-naphthoate Seg Waste Segregation (Halogen-Free Organic) Gen->Seg Collect & Label Pre Optional Pre-treatment: Nitro Reduction Seg->Pre Toxicity Reduction Pathway Inc High-Temperature Incineration (>1000°C) Seg->Inc Direct Disposal Pathway Pre->Inc Amine Waste Stream Ash Scrubber & Ash Disposal Inc->Ash Emission Control

Workflow detailing the segregation, optional pre-treatment, and incineration pathways.

References

  • National Center for Biotechnology Information (PubChem). "Phenyl 1-hydroxy-4-nitro-2-naphthoate | C17H11NO5 | CID 103329." Retrieved from: [Link]

  • MDPI. "Biological Treatment of Nitroaromatics in Wastewater." Retrieved from:[Link]

  • NextSDS. "PHENYL 1-HYDROXY-4-PHENYLAZO-2-NAPHTHOATE — Chemical Substance Information." Retrieved from: [Link]

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